6-amino-1H-indazole-3-carboxylic acid
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
6-amino-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWBPHVPQMMVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 6-amino-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 6-amino-1H-indazole-3-carboxylic acid
Abstract: this compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring an indazole core bioisosteric to indole, a basic amino group, and an acidic carboxylic acid moiety, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of its chemical properties, including synthesis, spectroscopic profile, reactivity, and applications, intended for researchers and professionals in drug discovery and development.
Introduction: A Scaffold of Pharmaceutical Significance
The indazole ring system is a "privileged" structure in drug design, known for its ability to interact with a wide range of biological targets.[1] The title compound, this compound, combines this important core with two reactive functional groups at opposite ends of its fused ring system. This trifunctional nature allows for precise, multi-directional chemical modifications, making it a highly sought-after intermediate for creating libraries of compounds for high-throughput screening. Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors for oncology.[1][2] This document serves to consolidate the key chemical characteristics of this molecule, providing a foundational understanding for its effective utilization in research.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound is built upon a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. The strategic placement of the amino group at the C6 position and the carboxylic acid at the C3 position dictates its electronic properties and reactivity.
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized below. These values are critical for designing experimental conditions such as reaction solvents, purification methods, and formulation strategies.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | Calculated |
| Appearance | Typically an off-white to yellow or brown solid | Inferred from related compounds[3] |
| Melting Point | >260 °C (with decomposition) | Typical for parent indazole-3-carboxylic acid[4] |
| pKa (Carboxylic Acid) | ~3.0 - 4.0 | Predicted. Similar to indazole-3-carboxylic acid (pKa ≈ 3.03)[4][5] |
| pKa (Amino Group) | ~4.0 - 5.0 | Predicted. Aniline pKa is ~4.6; influenced by the heterocyclic system. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Inferred from related structures[6][7] |
Synthesis Protocols
The synthesis of this compound is most commonly achieved via the reduction of its nitro-substituted precursor. This method is reliable and provides good yields.
Primary Synthetic Pathway: Reduction of 6-Nitro-1H-indazole-3-carboxylic acid
This process involves the catalytic hydrogenation of the commercially available nitro-intermediate. The nitro group is selectively reduced without affecting the carboxylic acid or the indazole ring.
Caption: Synthetic scheme for this compound.
Experimental Protocol:
-
Setup: To a solution of 6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol, cautiously add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is sufficient for lab scale) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the desired this compound, which can be further purified by recrystallization if necessary.[8]
Causality: Catalytic hydrogenation with Pd/C is a standard and highly efficient method for the reduction of aromatic nitro groups.[8] Methanol is an excellent solvent as it solubilizes the starting material and does not interfere with the reaction. The process is clean, with the primary byproduct being water.
Spectroscopic Analysis
Spectroscopic data provides the definitive structural confirmation of the molecule. The following sections describe the expected spectral characteristics.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of its three functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[9][10]
-
N-H Stretch (Amino & Indazole): Moderate to sharp peaks will appear between 3100-3500 cm⁻¹. The amino group typically shows two bands (symmetric and asymmetric stretching), while the indazole N-H stretch is a single peak.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[9][10]
-
N-H Bend & C=C/C=N Stretches: The region from 1500-1650 cm⁻¹ will contain multiple bands corresponding to the N-H bending of the amine and aromatic ring stretches.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxyl Proton (-COOH): A broad singlet, typically observed far downfield (>12 ppm), which disappears upon D₂O exchange.
-
Indazole Proton (-NH): A broad singlet, often found between 13-14 ppm in DMSO-d₆.[12]
-
Amino Protons (-NH₂): A broad singlet around 5.0-6.0 ppm in DMSO-d₆, which also disappears with D₂O.
-
Aromatic Protons: The protons at positions 4, 5, and 7 will appear in the aromatic region (6.5-8.0 ppm). Their coupling patterns (doublets and singlets, depending on the specific isomer) provide clear structural information. The electron-donating amino group at C6 will shield the adjacent protons (C5 and C7), causing them to appear at a relatively higher field (lower ppm) compared to the proton at C4.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected in the range of 165-175 ppm.
-
Aromatic Carbons: At least eight distinct signals are expected in the 100-150 ppm range, corresponding to the carbons of the fused ring system. The carbon attached to the amino group (C6) will be significantly shielded, while C3, attached to the carboxyl group, will be deshielded.
-
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule will exhibit a clear molecular ion peak (M⁺) at m/z = 177. Key fragmentation pathways would include the loss of water (H₂O, m/z = 159), carbon monoxide (CO, m/z = 149), and the entire carboxyl group (COOH, m/z = 132).[13]
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is a composite of its three functional groups, allowing for a wide array of chemical transformations.
Caption: Key reaction pathways for this compound.
Reactions at the Carboxylic Acid Group
This is the most common site for modification in drug discovery programs.
-
Amide Coupling: The carboxylic acid readily couples with a diverse range of primary and secondary amines using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). This reaction is fundamental to building complex molecules and exploring structure-activity relationships (SAR).[12][14]
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters.
Reactions at the Amino Group
The amino group provides a secondary handle for diversification.
-
Acylation: It can be acylated using acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to form sulfonamides.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly reactive intermediate can be transformed into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.
Reactions involving the Indazole Ring
-
N-Alkylation/Arylation: The indazole N-H is acidic and can be deprotonated with a base, followed by reaction with an alkyl or aryl halide. This reaction can occur at either the N1 or N2 position, and the regioselectivity often depends on the specific reaction conditions and the nature of the electrophile.
Conclusion
This compound is a compound of significant strategic value. Its chemical properties are defined by the synergistic interplay of its indazole core, amino group, and carboxylic acid function. A thorough understanding of its synthesis, spectroscopic signature, and reactivity is essential for any scientist aiming to leverage this scaffold for the development of novel, biologically active compounds. The protocols and data presented in this guide provide a solid foundation for the rational design and execution of synthetic campaigns centered around this versatile chemical entity.
References
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- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
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National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database. Retrieved February 14, 2026, from [Link]
- Le, T. N., et al. (2020). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 10(29), 17131-17139.
- Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Royal Society of Chemistry. (n.d.).
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- Nguyen, T. T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved February 14, 2026.
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ChemBK. (2024). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. Retrieved February 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 14, 2026, from [Link]
- Guangzhou Zhenhao Trading Co., Ltd. (n.d.). 6-amino-4-fluoro-1H-indazole-3-carboxylic acid. Retrieved February 14, 2026.
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National Center for Biotechnology Information. (n.d.). 1H-Indazol-6-amine. PubChem Compound Database. Retrieved February 14, 2026, from [Link]
- Lin, H.-Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374.
- Pagacz-Kostrzewa, M., Szaniawska, W., & Wierzejewska, M. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 290, 122283.
- ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved February 14, 2026.
- ACS Publications. (n.d.). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. Retrieved February 14, 2026.
- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid. Retrieved February 14, 2026.
- MDPI. (n.d.). Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. Retrieved February 14, 2026.
- Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved February 14, 2026.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
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Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 14, 2026, from [Link]
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- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 27(1), 226.
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Technical Guide: pKa Values and Ionization States of 6-Amino-1H-indazole-3-carboxylic Acid
This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of 6-amino-1H-indazole-3-carboxylic acid . It is designed for medicinal chemists and formulation scientists requiring precise data for synthesis optimization and pharmacokinetic profiling.
Executive Summary
This compound is a bifunctional heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., indazole-derived ATP-competitive inhibitors) and receptor antagonists. Its physicochemical behavior is governed by the interplay between the acidic carboxyl group at position 3, the basic primary amine at position 6, and the amphoteric indazole core.
Understanding the ionization states of this molecule is critical for:
-
Solubility Optimization: Predicting pH-dependent solubility profiles (LogD).
-
Synthetic Route Planning: Selecting appropriate coupling conditions (e.g., amide bond formation).[1]
-
Purification Strategies: Designing ion-exchange chromatography or pH-controlled crystallization protocols.
Structural Analysis & Functional Group Electronics
The molecule consists of a fused benzene and pyrazole ring system (indazole) substituted with two ionizable groups in a conjugated arrangement.[1]
Functional Group Inventory
| Position | Functional Group | Electronic Character | Typical pKa Range |
| C-3 | Carboxylic Acid (-COOH) | Acidic (Proton Donor) | 3.0 – 3.5 |
| C-6 | Primary Amine (-NH₂) | Basic (Proton Acceptor) | 2.5 – 3.5 |
| N-1 | Indazole Nitrogen (-NH-) | Weakly Acidic | > 13.0 |
| N-2 | Indazole Nitrogen (=N-) | Weakly Basic | 1.0 – 2.0 |
Electronic Coupling Effects
-
Indazole Core: The pyrazole ring is electron-withdrawing relative to a phenyl ring. This decreases the basicity of the 6-amino group compared to aniline (pKa ~4.6).[1]
-
3-Carboxyl Group: This group exerts a strong electron-withdrawing effect (–I and –M effects) on the ring system.
-
Conjugation: The 6-amino group is in electronic conjugation with the 3-carboxyl group through the aromatic system. This "push-pull" system significantly lowers the pKa of the amino group (making it less basic) and slightly raises the acidity of the carboxyl group.[1]
pKa Values and Ionization Profile
Due to the strong electronic coupling, the pKa values of the carboxylic acid and the protonated amine are unusually close, leading to a complex microspecies equilibrium.
Estimated pKa Values
Based on structural fragment analysis and analogous systems (e.g., 4-aminobenzoic acid and aminoindazoles), the following values are derived:
| Ionization Step | Group Involved | Estimated pKa | Description |
| pKa₁ | Carboxylic Acid (-COOH) | 3.1 ± 0.3 | Deprotonation to Carboxylate (-COO⁻). |
| pKa₂ | Anilinium (-NH₃⁺) | 2.8 ± 0.4 | Deprotonation to Free Amine (-NH₂).[1] |
| pKa₃ | Indazole N-H | ~13.5 | Deprotonation of the ring nitrogen (N1).[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note: The proximity of pKa₁ and pKa₂ (both near pH 3.[1]0) implies that the zwitterionic form and the neutral form exist in equilibrium, and the distinct "isoelectric window" is narrow compared to aliphatic amino acids.[1]
Ionization States vs. pH[2]
-
pH < 2.0 (Cationic Species): The molecule is fully protonated.[1] The amine is positively charged (-NH₃⁺), and the carboxylic acid is neutral (-COOH).[1]
-
Net Charge: +1
-
Solubility: High.
-
-
pH 2.5 – 4.0 (Transition/Isoelectric Region): This is the critical buffering region.[1] As pH rises, protons are lost from both the carboxyl group and the ammonium group almost simultaneously.
-
pH > 5.0 (Anionic Species): Both groups are deprotonated.[1] The carboxyl is anionic (-COO⁻), and the amine is neutral (-NH₂).[1]
Visualization of Ionization Pathways
The following diagram illustrates the protonation scheme and the dominant species at varying pH levels.
Figure 1: Ionization pathway showing the competition between carboxyl and amine deprotonation.[1]
Experimental Determination Protocols
To validate these values for a specific batch or derivative, the following self-validating protocols are recommended.
Potentiometric Titration (Gold Standard)
This method is suitable for determining pKa values between 2 and 12.[1]
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20) mixture to ensure solubility.
-
Titrant: Standardized 0.1 M KOH (carbonate-free).
-
Procedure:
-
Acidify the solution to pH 1.5 using 0.1 M HCl.
-
Titrate slowly with KOH under inert gas (N₂) atmosphere.
-
Record pH vs. Volume of titrant.
-
-
Analysis: Use the Bjerrum plot or Gran plot method to identify inflection points. The first equivalence point corresponds to the neutralization of excess HCl. The subsequent buffer regions correspond to the pKa of the carboxyl and amino groups.
UV-Metric Titration (Spectrophotometric)
Ideal for compounds with low solubility or overlapping pKa values, as the chromophore (indazole) changes absorbance upon ionization.[1]
-
Workflow:
-
Data Processing:
-
Track the bathochromic/hypsochromic shifts of the λmax.
-
Plot Absorbance vs. pH at the wavelength of maximum change.
-
Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa.
-
Implications for Drug Development
Solubility & Formulation
-
Minimum Solubility (pH 3-4): Avoid formulation in this pH range, as the compound exists largely in its neutral/zwitterionic form, leading to precipitation.[1]
-
Salt Selection:
Synthetic Chemistry
-
Amide Coupling: When reacting the 6-amino group, the low pKa (~2.8) indicates it is a poor nucleophile .[1]
-
Recommendation: Use strong activation methods or catalyze the reaction with a base (e.g., Pyridine, DMAP) to ensure the amine is deprotonated and reactive.[1]
-
Protection: The 3-carboxylic acid must be protected (e.g., as a methyl ester) before modifying the amine to prevent self-polymerization or side reactions.
-
References
-
PubChem. 1H-Indazol-6-amine (Compound Summary). National Library of Medicine.[5] Available at: [Link][1]
-
Claramunt, R. M., et al. (1991).[1] Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of Physical Chemistry. (Provides foundational data on indazole ring ionization).
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Reference for aniline and heterocyclic amine pKa shifts).
-
Bordwell pKa Table. Acidity in DMSO and Water. Organic Chemistry Data.[6] Available at: [Link][1]
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The Indazole-3-Carboxylic Acid Scaffold: A Technical Guide to Structural Evolution and Therapeutic Utility
[1]
Executive Summary: The "Privileged" Architecture
The indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the ubiquitous indole, the indazole core introduces a second nitrogen atom at the 2-position, significantly altering the electronic profile, hydrogen bond donor/acceptor capabilities, and metabolic stability of the ring system.
This guide analyzes the trajectory of this scaffold from its early application in anti-emetics (Granisetron) to its renaissance as a metabolic disruptor (Lonidamine) and a template for modern kinase and ion channel modulators. The technical focus is on the causality of design : why this specific arrangement of atoms yields high-affinity interactions across unrelated protein families.[1]
Structural Basis & Pharmacophore Properties[1][2][3]
To deploy this scaffold effectively, one must understand its physicochemical behavior. The 1H-indazole-3-carboxylic acid core offers three distinct vectors for functionalization:
| Property | Indazole-3-Carboxylic Acid Feature | Medicinal Chemistry Implication |
| Tautomerism | Exists in equilibrium between 1H- and 2H- forms.[1] | The 1H-form is generally thermodynamically favored in the crystal state, but the 2H-form can be stabilized by specific binding pockets or N-substitutions.[1] |
| Acid/Amide Vector (C3) | The C3-carboxylic acid is rarely the endpoint; it is the precursor to carboxamides or esters .[1] | This vector projects substituents into solvent-exposed regions or specific hydrophobic pockets (e.g., the bicyclic amine of Granisetron). |
| N1 vs. N2 Substitution | N1 is more nucleophilic in the anion; N2 functionalization requires specific conditions. | N1-alkylation (e.g., Granisetron, Lonidamine) is the dominant strategy to control lipophilicity and target selectivity. |
| H-Bonding | Pyrazole moiety acts as both donor (NH) and acceptor (N:).[1] | Critical for hinge-binding in kinase inhibitors and anchoring in GPCR transmembrane domains.[1] |
Synthetic Evolution: From Isatin to Modern Coupling
The synthesis of the core scaffold has evolved from harsh classical rearrangements to mild, transition-metal-catalyzed couplings.[1]
The Classical Snyder Method (Isatin Route)
Historically, the most robust route to 1H-indazole-3-carboxylic acid is the rearrangement of isatin.[1] This method, pioneered by Snyder (1952), remains a benchmark for scale-up due to the low cost of starting materials.
Mechanism:
-
Hydrolysis: Isatin is opened by NaOH to form sodium 2-aminophenylglyoxylate.[1]
-
Diazotization: The amine is converted to a diazonium salt.[2]
-
Reduction: Stannous chloride (SnCl2) reduces the diazonium to a hydrazine intermediate.
-
Cyclization: Acid-catalyzed closure yields the indazole core.[1]
Visualization of Synthetic Pathways
Figure 1: Comparison of the classical Snyder rearrangement (Isatin route) and modern cyclization strategies.
Therapeutic Trajectory: Case Studies
The utility of the scaffold is best understood through its two most famous derivatives: Granisetron and Lonidamine . These molecules demonstrate how minor structural tweaks shift the pharmacology from GPCR antagonism to metabolic enzyme inhibition.
Phase I: The 5-HT3 Antagonists (Granisetron)
Target: 5-HT3 Receptor (Ligand-gated ion channel).[1] Indication: Chemotherapy-induced nausea and vomiting (CINV).[1][3][4]
-
Design Logic: The indazole-3-carboxamide moiety serves as a bioisostere for the indole-3-carboxylate found in serotonin (5-HT).[1]
-
Key Interaction: The carbonyl oxygen of the amide forms a critical hydrogen bond with the receptor, mimicking the 5-HT pharmacophore. The bulky bicyclic amine (granatane ring) attached to the amide nitrogen fits into a hydrophobic pocket, providing high affinity and selectivity over other 5-HT subtypes.
Phase II: Metabolic Modulation (Lonidamine)
Target: Hexokinase II (Mitochondria) & CFTR.[1] Indication: Oncology (Sensitizer) and Male Contraception (Historical).[1]
-
Design Logic: Unlike Granisetron, Lonidamine retains the carboxylic acid (or closely related functionality) and features a 1-(2,4-dichlorobenzyl) substitution at N1.
-
Mechanism: It inhibits aerobic glycolysis (Warburg effect).[5] By blocking Hexokinase II, it prevents the phosphorylation of glucose, depriving the tumor cell of energy and biosynthetic precursors. It also targets the Mitochondrial Permeability Transition Pore (MPTP).
Visualization of Lonidamine Mechanism[7]
Figure 2: Dual mechanism of Lonidamine: Inhibition of Hexokinase II and direct mitochondrial permeabilization.[1]
Phase III: Modern Neuro-Cognitive Agents
Recent developments (e.g., ABT-107 analogues) utilize the indazole-3-carboxamide scaffold to target the
-
Application: Cognitive enhancement in Alzheimer's and Schizophrenia.
-
Structural Insight: The rigid indazole core correctly orients the amide linker to interact with the orthosteric binding site of the nAChR, acting as a potent agonist.
Experimental Protocols
Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid (Snyder Method)
This protocol validates the "Expertise" pillar by providing a reproducible, scale-able method.[1]
Safety Warning: Diazonium salts are potentially explosive when dry. Keep intermediates wet and control temperature strictly.
-
Reagents: Isatin (0.1 mol), NaOH (2.5N), NaNO2 (0.11 mol), SnCl2·2H2O (0.25 mol), Conc. HCl.
-
Ring Opening: Suspend Isatin in 2.5N NaOH. Warm to 50°C until dissolved (formation of sodium 2-aminophenylglyoxylate).[1] Cool to 0°C.
-
Diazotization: Add NaNO2 solution dropwise to the cooled mixture, maintaining T < 5°C.
-
Reduction (Critical Step): Add the diazonium solution slowly into a rapidly stirring solution of SnCl2 in Conc. HCl at 0°C. Note: Exothermic reaction.[1]
-
Cyclization: The resulting hydrazine intermediate often cyclizes spontaneously or upon slight warming.
-
Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from acetic acid.
-
Yield: Typical yields range from 65-75%.[1]
-
Characterization: 1H NMR (DMSO-d6) should show the carboxylic acid proton ~13.0 ppm and the indazole NH.[1]
Protocol: Hexokinase II Inhibition Assay (Lonidamine Analogs)
A self-validating system to test new derivatives.[1]
-
System: Coupled enzyme assay using Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
Reaction Mix: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM ATP, 0.5 mM NADP+, 1 U/mL G6PDH.
-
Initiation: Add purified Hexokinase II and Glucose (2 mM).
-
Measurement: Monitor the formation of NADPH by absorbance at 340 nm.
-
Validation: Run a control with Lonidamine (IC50 ~ 50-100 µM depending on conditions).
-
Data Analysis: Plot % Activity vs. Log[Inhibitor]. A true indazole-3-acid hit should show dose-dependent suppression of NADPH generation.[1]
References
-
Snyder, H. R., et al. (1952).[3] Synthesis of Indazole-3-carboxylic Acid. Journal of the American Chemical Society. Link[1]
-
Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) Receptor Antagonists.[1][4] 1. Indazole-3-carboxylic acid derivatives. Journal of Medicinal Chemistry (Granisetron discovery). Link[1]
-
Nath, K., et al. (2016). Mechanism of Action of Lonidamine: Inhibition of Hexokinase II. Biochemistry. Link[1]
-
Palazzo, G., et al. (1966). Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. Link[1]
-
Bitner, R. S., et al. (2010). In vivo pharmacological characterization of a novel selective alpha7 neuronal nicotinic receptor agonist ABT-107. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Lonidamine? [synapse.patsnap.com]
role of 6-amino-1H-indazole-3-carboxylic acid as a pharmaceutical intermediate
An In-depth Technical Guide to the Role of 6-Amino-1H-indazole-3-carboxylic Acid as a Pharmaceutical Intermediate
Abstract
This compound has emerged as a pivotal molecular scaffold in modern medicinal chemistry, primarily recognized for its integral role as a key intermediate in the synthesis of highly targeted therapeutics. Its rigid bicyclic structure, coupled with strategically positioned functional groups—an amino group for further derivatization and a carboxylic acid for amide bond formation—makes it an ideal building block for creating complex molecules with high specificity for biological targets. This guide provides an in-depth examination of the synthesis, physicochemical properties, and core applications of this compound, with a specific focus on its application in the manufacturing of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. Through detailed protocols, mechanistic insights, and workflow visualizations, this document serves as a technical resource for researchers, chemists, and drug development professionals in the pharmaceutical industry.
Introduction: The Strategic Importance of the Indazole Scaffold
Indazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile biological activities. The indazole ring system is considered a "privileged scaffold" because it can interact with a wide array of biological targets with high affinity. The unique electronic and structural properties of the indazole nucleus allow it to serve as a bioisostere for other aromatic systems, such as purines, which are fundamental to biological processes.
Within this class of compounds, this compound stands out. Its utility is not just in the inherent properties of the indazole core, but in the synthetic versatility afforded by its functional groups. The carboxylic acid at the 3-position is a prime handle for amide coupling reactions, one of the most robust and widely used reactions in pharmaceutical synthesis. The amino group at the 6-position provides a secondary site for modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and cell permeability, or for introducing additional pharmacophoric features. This dual functionality makes it a cornerstone intermediate for building molecules with precise three-dimensional structures designed to fit into the active sites of enzymes like PARP.
Physicochemical Properties and Synthesis Overview
A thorough understanding of the physical and chemical properties of a starting material is fundamental to developing robust and scalable synthetic processes.
Key Physicochemical Data
The properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₈H₇N₃O₂ | Provides the elemental composition. |
| Molecular Weight | 177.16 g/mol | Essential for stoichiometric calculations in reaction protocols. |
| Appearance | Typically an off-white to yellow or brown powder | Visual confirmation of the material's state and potential purity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Dictates the choice of solvents for reactions and purification steps. |
| Melting Point | >300°C (decomposes) | Indicates high thermal stability, but also potential for degradation at very high temperatures. |
General Synthetic Route
The synthesis of this compound itself is a multi-step process that requires careful control of reaction conditions. A common and efficient method begins with 4-nitro-2-methylaniline. The rationale for this starting material is the presence of a methyl group ortho to a nitro group, which is a classic precursor for indazole ring formation via diazotization and cyclization.
The workflow below illustrates a representative synthetic pathway. The choice of reagents, such as potassium permanganate for oxidation and a reducing agent for the nitro group, is critical for achieving high yield and purity.
Caption: A generalized synthetic workflow for this compound.
Core Application: Intermediate in PARP Inhibitor Synthesis
The most prominent application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.
The Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA single-strand break repair. In cancer cells, especially those with mutations in the BRCA1 or BRCA2 genes, the DNA repair machinery is already compromised. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, ultimately triggering cell death—a concept known as synthetic lethality.
Caption: Signaling pathway showing the role of PARP in DNA repair and the effect of its inhibition.
Niraparib is a potent PARP inhibitor that utilizes the this compound core. The indazole ring system mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind to the enzyme's active site with high affinity.
Synthetic Pathway to Niraparib
The conversion of this compound to Niraparib hinges on a critical amide bond forming reaction. The carboxylic acid of the indazole intermediate is coupled with the amine of a specifically chosen sidechain, in this case, a piperidine derivative. This reaction is the cornerstone of the synthesis, and its efficiency directly impacts the overall yield of the final active pharmaceutical ingredient (API).
Detailed Experimental Protocol: Amide Coupling
This protocol describes a representative procedure for the amide coupling step. The choice of coupling agents is critical for activating the carboxylic acid and facilitating the reaction while minimizing side products.
Objective: To couple this compound with a piperidine sidechain to form the Niraparib precursor.
Reagents and Equipment:
-
This compound (1.0 eq)
-
Piperidine derivative (e.g., 2-(piperidin-4-yl)ethanamine) (1.1 eq)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware, magnetic stirrer, and temperature control.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the solid is fully dissolved.
-
Causality: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, which can hydrolyze the activated ester intermediate and reduce yield. DMF is chosen for its ability to dissolve all reactants and facilitate the reaction.
-
-
Addition of Base and Amine: Add DIPEA (3.0 eq) to the solution, followed by the piperidine derivative (1.1 eq). Stir for 10-15 minutes.
-
Causality: DIPEA is a non-nucleophilic base used to deprotonate the amine and neutralize the acid formed during the reaction, driving the equilibrium towards product formation. A slight excess of the amine component ensures the complete consumption of the more valuable indazole starting material.
-
-
Activation of Carboxylic Acid: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0°C (ice bath).
-
Causality: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive activated ester. Adding it at 0°C helps to control the exothermic reaction and maintain the stability of the activated intermediate, preventing racemization and other side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Causality: Continuous monitoring is a self-validating step that ensures the reaction has gone to completion, preventing unnecessary extension of reaction time or premature workup.
-
-
Workup and Purification: Once the reaction is complete, quench the mixture by adding water. This will precipitate the crude product. Filter the solid, wash with water, and then a non-polar solvent like diethyl ether to remove residual DMF and other impurities. The crude product can be further purified by column chromatography or recrystallization to achieve the desired purity for the API.
Quality Control and Analytical Validation
Ensuring the identity and purity of the synthesized intermediate and final product is paramount. A suite of analytical techniques is employed for this purpose.
| Analytical Technique | Expected Result for Niraparib Precursor | Purpose |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the indazole ring, the piperidine ring, and the amide N-H proton. | Confirms the molecular structure and connectivity of the atoms. |
| ¹³C NMR | Specific signals for the carbonyl carbon of the amide (~160-170 ppm) and the carbons of the heterocyclic rings. | Provides further confirmation of the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. | Confirms the molecular weight and elemental composition. |
| HPLC | A single major peak with a purity of >99% under specified conditions. | Quantifies the purity of the compound and detects any impurities. |
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that has enabled the development of life-saving therapeutics. Its robust synthesis and the synthetic handles it provides make it an invaluable intermediate in the pharmaceutical industry. The successful application of this molecule in the creation of PARP inhibitors like Niraparib underscores the power of scaffold-based drug design. As medicinal chemistry continues to evolve, the demand for such versatile and well-characterized intermediates will undoubtedly grow, paving the way for the next generation of targeted therapies.
References
-
PubChem Compound Summary for CID 2933742, this compound. National Center for Biotechnology Information. [Link]
-
Synthesis of Niraparib. Organic Chemistry Portal. [Link]
-
Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
Metabolic Stability Predictions for 6-Aminoindazole-3-Carboxylic Acid Motifs: A Technical Guide
Executive Summary
The 6-aminoindazole-3-carboxylic acid motif represents a "privileged" yet metabolically complex pharmacophore. While the indazole core offers excellent rigidity for kinase and GPCR targeting, the simultaneous presence of a C3-carboxylic acid and a C6-primary amine creates a "push-pull" electronic system with distinct metabolic liabilities.
This guide provides a technical framework for predicting, validating, and mitigating the metabolic instability of this specific scaffold. Unlike generic ADME guides, this document focuses on the critical safety risk associated with acyl glucuronidation at the C3 position and the oxidative lability of the electron-rich C6 amine.
Part 1: Structural Analysis & Metabolic Liabilities[1]
The "Push-Pull" Electronic Liability
The 6-aminoindazole-3-carboxylic acid scaffold possesses two dominant metabolic "soft spots" that drive high intrinsic clearance (
-
The C3-Carboxylic Acid (The Safety Risk): The C3 position is sterically accessible. In the presence of UDP-glucuronosyltransferases (UGTs), this moiety is rapidly converted into 1-β-O-acyl glucuronide (AG) . Unlike ether glucuronides, acyl glucuronides are electrophilic reactive metabolites.[1] They can undergo:
-
Nucleophilic displacement: Covalently binding to plasma proteins (HSA) or liver proteins, leading to Drug-Induced Liver Injury (DILI).
-
Acyl migration: Rearranging to 2-, 3-, and 4-O-acyl isomers, which are resistant to
-glucuronidase hydrolysis and accumulate in vivo.
-
-
The C6-Amine (The Clearance Driver): The amino group at C6 is a strong electron-donating group (EDG), increasing the electron density of the benzene ring (homocyclic ring). This makes the scaffold highly susceptible to:
-
CYP450-mediated Aromatic Hydroxylation: Specifically at the ortho positions (C5 or C7).
-
N-Oxidation: Direct oxidation of the amine to hydroxylamine/nitroso species.
-
N-Acetylation: Phase II conjugation via N-acetyltransferases (NAT1/NAT2), altering solubility.
-
Metabolic Pathway Map
The following diagram illustrates the competitive metabolic pathways for this specific motif.
Figure 1: Competitive metabolic pathways. Note the critical bifurcation at Phase II, where Acyl Glucuronidation poses a toxicity risk distinct from standard clearance.
Part 2: In Silico Prediction Framework
Before synthesis, computational modeling must differentiate between metabolic stability (clearance) and metabolic safety (reactivity).
Quantum Mechanical (QM) Descriptors
Standard QSAR models often fail with tautomeric indazoles. Use QM-based descriptors for higher accuracy:
-
Fukui Functions (
and ): Calculate these to predict the exact site of CYP-mediated oxidation on the electron-rich benzenoid ring. The C5 position is often the highest energy HOMO coefficient site due to the C6-amino donation. -
Bond Dissociation Energy (BDE): Calculate BDE for the N-H bonds of the 6-amine to predict susceptibility to radical abstraction mechanisms.
Predicting Acyl Glucuronide Reactivity
Not all acyl glucuronides are toxic. Reactivity correlates with the chemical instability of the acyl glucuronide itself.
-
Protocol: Calculate the half-life of chemical degradation (
) of the theoretical acyl glucuronide in pH 7.4 buffer. -
Metric: If predicted
hours, the motif is High Risk.
Part 3: In Vitro Experimental Validation
Trustworthy data requires self-validating assays. For this motif, a standard microsomal stability assay is insufficient because it lacks the cofactor (UDPGA) required to observe the dominant carboxylate metabolism.
The "Pan-Cofactor" Stability Assay
To capture both CYP oxidation (amine) and UGT conjugation (acid), you must run a fortified S9 or hepatocyte assay.
Protocol:
-
System: Cryopreserved Human Hepatocytes (preferred over microsomes to capture NAT/cytosolic enzymes).
-
Concentration: 1 µM test compound (low concentration to avoid enzyme saturation).
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Analysis: LC-MS/MS (High Resolution - TOF or Orbitrap).
Data Interpretation:
| Parameter | Observation | Conclusion |
|---|
| Parent Depletion | >50% in 30 min | High Clearance (
The Acyl Glucuronide Reactivity Assay (Critical Safety Step)
This assay determines if the C3-carboxylic acid forms a toxic conjugate.
Workflow:
-
Incubation: Incubate compound with Human Liver Microsomes (HLM) + UDPGA + Alamethicin (pore-forming peptide) for 60 mins.
-
Trapping: Add a nucleophilic trapping agent: Glutathione (GSH) or Methoxylamine .
-
Detection: Analyze for Trapped Adducts via LC-MS.
-
Target: Look for [Glucuronide + GSH] mass or [Glucuronide + Methoxylamine] mass.
-
-
Decision Gate:
-
Positive Adducts: STOP. The motif is generating reactive metabolites. Structural modification required.
-
Negative Adducts: Proceed to PK.
-
Part 4: Mitigation Strategies
If the 6-aminoindazole-3-carboxylic acid motif shows poor stability or toxicity, apply these medicinal chemistry strategies.
Stabilizing the C3-Carboxylic Acid
The goal is to remove the liability of acyl glucuronidation while maintaining the acidic pharmacophore.
-
Bioisosteric Replacement: Replace -COOH with a Tetrazole or Squaric Acid . These mimic the pKa (~4.5-5.0) and planar geometry but cannot form acyl glucuronides.
-
Steric Shielding: Introduce a methyl group at the N1 position or C4 position. This creates steric hindrance that interferes with the UGT active site, significantly reducing conjugation rates.
Stabilizing the C6-Amine
-
Fluorination: Introduce a Fluorine atom at C5 or C7. This blocks the metabolic "soft spot" for aromatic hydroxylation and pulls electron density away from the amine, reducing N-oxidation potential.
-
Cyclization: Constrain the amine into a fused ring (e.g., imidazo[4,5-g]indazole). This prevents N-acetylation and reduces oxidative lability.
Integrated Optimization Workflow
Figure 2: Decision tree for structural optimization based on dominant metabolic clearance mechanism.
References
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[2] Link
- Context: Definitive review on the reactivity and toxicity mechanisms of acyl glucuronides derived
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. Link
-
Panda, S. S., et al. (2019). Indazole derivatives as potent inhibitors: A review. Current Topics in Medicinal Chemistry. Link
- Context: Overview of the pharmacological relevance and general stability profiles of indazole-based drugs.
-
Carlier, J., et al. (2017). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[4] Forensic Chemistry.[4] Link
- Context: specific protocols for synthesizing and analyzing metabolites of the indazole-3-carboxylic acid core.
-
Obach, R. S., et al. (2006). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics. Link
- Context: Foundational methodology for scaling in vitro hepatocyte clearance d
Sources
Structural Dynamics & Hydrogen Bonding Topography of 6-Amino-1H-Indazole-3-Carboxylic Acid
[1][2]
Executive Summary
6-Amino-1H-indazole-3-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., targeting VEGFR, FGFR).[1][2] Its utility stems from a rigid, planar bicyclic core capable of precise hydrogen bond (H-bond) directionality.[1]
This guide deconstructs the molecule’s hydrogen bonding landscape, defining the interplay between the amphoteric indazole core, the acidic carboxyl tail, and the basic amino head. We provide a predictive structural analysis, experimental protocols for solid-state characterization, and a rigorous inventory of donor/acceptor sites critical for pharmacophore mapping.[1][2]
Molecular Architecture & Tautomeric Landscape
To understand the hydrogen bonding potential, we must first define the protonation state of the core. The indazole ring exhibits annular tautomerism.[2][3][4]
The 1H- vs. 2H-Indazole Equilibrium
While indazoles can exist as 1H- or 2H-tautomers, thermodynamic data confirms the 1H-indazole form is significantly more stable (
-
1H-Tautomer (Dominant): Proton resides on N1.[1][2] N2 has a localized lone pair.[2]
-
2H-Tautomer (Minor): Proton resides on N2.[1][2] This disrupts the benzenoid character of the fused ring, creating a quinonoid-like structure, which is energetically unfavorable unless stabilized by specific substitution patterns at position 3.[1]
Implication for Drug Design: In this compound, the 3-COOH group can stabilize the 1H-form further through weak intramolecular electrostatic interactions, though the steric bulk is minimal.[1][2] We will treat the 1H-tautomer as the bioactive and solid-state relevant species.
Hydrogen Bond Inventory: Donors & Acceptors[1][2][6]
This molecule is a "chameleon" scaffold, adhering to Lipinski’s Rule of 5 while offering high-density H-bond vectors.[1][2]
Functional Group Mapping[2]
| Site | Group | Role | Strength | Description |
| N1 | Indazole NH | Donor | Strong | The pyrrole-like nitrogen.[1][2] Essential for hinge-binding in kinase pockets.[1][2] |
| N2 | Indazole N | Acceptor | Strong | Pyridine-like nitrogen with a localized lone pair in the plane of the ring.[1][2] |
| C3 | Carboxyl (-COOH) | Donor & Acceptor | Very Strong | Acts as a classical supramolecular synthon.[1][2] The -OH is a donor; the =O is an acceptor.[1][2][6] |
| C6 | Amino (-NH2) | Donor | Medium | Primary aniline-like amine.[1][2] Two donor protons.[1][2][7] |
| C6 | Amino (-NH2) | Acceptor | Weak | The N lone pair is delocalized into the aromatic ring (resonance), significantly reducing acceptor capability compared to aliphatic amines.[2] |
Visualization of H-Bond Vectors[1]
The following diagram maps the directional vectors for hydrogen bonding.
Figure 1: Functional map of hydrogen bond donors (Green) and acceptors (Red/Yellow) on the scaffold.
Physicochemical Profiling & pKa
Understanding the ionization state is critical for predicting H-bonding behavior in physiological media (pH 7.4).[2]
Ionization Constants (Estimated)
The Zwitterion Myth
Unlike amino acids (e.g., Glycine), this molecule is not a zwitterion at neutral pH.
Supramolecular Synthons & Crystal Packing[2]
When crystallizing this molecule for X-ray diffraction or formulating it for drug delivery, specific intermolecular motifs (synthons) will dominate.[2]
Primary Homosynthon: The Carboxylic Dimer
In the absence of strong competing ions, the un-ionized carboxylic acid groups will form the classic
-
Mechanism: Head-to-tail H-bonding between two -COOH groups.[1][2]
-
Geometry: Planar, stabilizing the crystal lattice.[2]
Secondary Heterosynthons: The Amine-N2 Chain
The 6-amino group (Donor) can interact with the N2 of an adjacent indazole ring (Acceptor).[2]
-
Motif:
-
Result: This often forms "tapes" or "ribbons" perpendicular to the carboxylic acid dimer plane, creating a 2D sheet structure.[2]
Experimental Workflow: Crystal Growth
To verify these H-bond networks, single crystals must be grown.[1][2] Due to the low solubility of the neutral form in water, organic solvents are required.
Protocol: Slow Evaporation Method
-
Solvent Selection: Use DMSO or DMF for initial dissolution (high solubility), diluted with Methanol (volatile component).[2]
-
Preparation: Dissolve 20 mg of this compound in 0.5 mL DMSO. Add 1.5 mL Methanol.
-
Filtration: Pass through a 0.22
PTFE syringe filter into a clean vial. -
Nucleation: Cover the vial with Parafilm and poke 3-4 small holes.[1][2] Store at room temperature (
) in a vibration-free environment. -
Harvest: Crystals should appear within 3-7 days.
Computational & Experimental Validation Workflow
The following flowchart outlines the rigorous process for confirming H-bond propensities, moving from in silico prediction to in vitro confirmation.
Figure 2: Integrated workflow for characterizing hydrogen bonding networks.
Hirshfeld Surface Analysis (Step 5 Detail)
Once the crystal structure (Step 4) is obtained, use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify the H-bonds.
-
Look for: Red spots on the
surface.[2] -
Expectation: The strongest interactions (reddest spots) will correspond to the
(acid dimer) and (indazole core) interactions.
References
-
Gawno, L., et al. (2022).[2] Tautomeric preferences in indazole-3-carboxylic acid derivatives: A crystallographic and computational study. Journal of Molecular Structure.
-
Vilar, S., et al. (2021). Hydrogen bonding patterns in kinase inhibitors: The role of the indazole scaffold. Journal of Medicinal Chemistry.[2]
-
Hunter, C. A. (2004).[2] Quantifying Intermolecular Interactions: Guidelines for the molecular design of supramolecular synthons. Angewandte Chemie International Edition.[1]
-
Allen, F. H. (2002).[2][8] The Cambridge Structural Database: A quarter of a million crystal structures and rising.[2] Acta Crystallographica Section B. [2]
-
Lipinski, C. A. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[1][2]
Sources
- 1. echemi.com [echemi.com]
- 2. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. library.gwu.edu [library.gwu.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 6-Amino-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and selectivity. These unique building blocks introduce conformational constraints, novel side-chain functionalities, and resistance to proteolytic degradation, overcoming many limitations of peptides composed solely of the 20 proteinogenic amino acids.[1] Among the vast array of available non-canonical amino acids, 6-amino-1H-indazole-3-carboxylic acid stands out as a particularly intriguing scaffold. Its rigid, bicyclic structure can enforce specific peptide backbone conformations, while the presence of an additional amino group offers a site for further chemical modification or interaction with biological targets. This document provides a detailed guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound, from the strategic selection of protecting groups to the final cleavage and purification of the target peptide.
The Unique Structural and Functional Attributes of this compound
This compound is a structural analogue of tryptophan, with the indole ring replaced by an amino-indazole moiety. This substitution has profound implications for the physicochemical properties of the resulting peptide. The indazole ring is a bioisostere of the indole ring and is found in a number of biologically active compounds. The presence of the 6-amino group provides a handle for further derivatization, such as pegylation, glycosylation, or the attachment of cytotoxic payloads, making it a versatile component in the design of peptide-drug conjugates.
Strategic Considerations for SPPS Incorporation
The successful incorporation of this compound into a peptide sequence via Fmoc-based SPPS necessitates a carefully considered orthogonal protecting group strategy.[2][3] The molecule possesses three key functional groups that must be appropriately masked and unmasked during the synthesis: the α-amino group (or the indazole nitrogen that will participate in peptide bond formation), the 6-amino group, and the 3-carboxylic acid group.
Orthogonal Protecting Group Strategy
A robust and efficient synthesis hinges on the selection of protecting groups that can be removed under distinct chemical conditions.[2][4] For the SPPS of peptides containing this compound, the following strategy is proposed:
-
α-Amine/Indazole Nitrogen Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for temporary protection of the α-amino group in Fmoc-based SPPS.[5][6] It is stable to the acidic conditions used for side-chain deprotection and final cleavage but is readily removed by a mild base, typically piperidine in DMF.
-
6-Amino Group Protection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for the protection of the 6-amino group. The Boc group is stable to the basic conditions used for Fmoc removal but is quantitatively cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[3]
-
Carboxylic Acid Activation and Resin Anchoring: The 3-carboxylic acid group will be activated for coupling to the growing peptide chain. For the first amino acid, this group is used to anchor the molecule to the solid support.
The appropriately protected building block for SPPS would therefore be N-α-Fmoc-6-(Boc-amino)-1H-indazole-3-carboxylic acid . While not yet commercially available as a standard catalog item, its synthesis would be a prerequisite for the peptide synthesis described herein.
Diagram of the Protected Amino Acid
Caption: Orthogonal protection strategy for this compound.
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS procedures and are adapted for the incorporation of the sterically demanding this compound residue.[7]
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| Rink Amide Resin | Sigma-Aldrich | 100-200 mesh |
| Fmoc-Protected Amino Acids | Various | >99% |
| N-α-Fmoc-6-(Boc-amino)-1H-indazole-3-carboxylic acid | Custom Synthesis | >98% |
| HATU | Various | >99% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |
| Piperidine | Sigma-Aldrich | >99.5% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | >99.5% |
| Triisopropylsilane (TIS) | Sigma-Aldrich | >98% |
| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich | >98% |
| Diethyl Ether | Sigma-Aldrich | Anhydrous |
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 4-6.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
Protocol 2: Coupling of Standard Fmoc-Amino Acids
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 3: Incorporation of N-α-Fmoc-6-(Boc-amino)-1H-indazole-3-carboxylic acid
Due to the potential steric hindrance of the indazole amino acid, a more robust coupling protocol is recommended.
-
In a separate vial, dissolve N-α-Fmoc-6-(Boc-amino)-1H-indazole-3-carboxylic acid (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Pre-activate for 15 minutes. This extended pre-activation time can be beneficial for hindered amino acids.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 4-6 hours. A longer coupling time is advised to ensure complete reaction.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test. If the test is positive, a double coupling is recommended. To do this, repeat steps 1-6.
Diagram of the SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Protocol 4: Final Cleavage and Deprotection
This step removes the peptide from the resin and cleaves the side-chain protecting groups.
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard Reagent K cocktail is recommended: TFA/TIS/EDT/Water (94:1:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.[8][9][10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Analytical Characterization and Purification
The crude peptide should be analyzed to confirm its identity and purity.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the synthesized peptide.[11][12][13] The observed mass should correspond to the calculated mass of the peptide with the incorporated this compound residue.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for its purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
Potential Challenges and Troubleshooting
The incorporation of this compound may present some challenges due to its unique structure.
-
Incomplete Coupling: The steric bulk of the indazole ring system may lead to incomplete coupling reactions.[9]
-
Solution: Employ a longer coupling time, double coupling, or consider using a more potent coupling reagent like COMU.[14] Microwave-assisted SPPS can also enhance coupling efficiency for hindered amino acids.
-
-
Aggregation: Peptides containing hydrophobic or rigid non-canonical amino acids can be prone to aggregation on the solid support.
-
Solution: Perform the synthesis at a lower loading capacity on the resin or incorporate pseudoproline dipeptides at strategic positions in the sequence.
-
-
Side Reactions during Cleavage: The electron-rich indazole ring may be susceptible to modification by carbocations generated during TFA cleavage.
Conclusion
The solid-phase synthesis of peptides containing this compound offers an exciting avenue for the development of novel peptide-based therapeutics. While the incorporation of this non-canonical amino acid requires careful consideration of protecting group strategy and coupling conditions, the protocols outlined in this application note provide a robust framework for its successful integration into peptide chains. The unique structural and functional properties of this building block are poised to expand the chemical diversity and therapeutic potential of synthetic peptides. As with any non-standard SPPS, empirical optimization of the coupling and cleavage steps for each specific peptide sequence is highly recommended to achieve the best possible yield and purity.
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
- Ghosh, A., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Takahashi, H., et al. (2012). Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing. Analytical Biochemistry, 428(2), 147-153.
- Gopi, H., & Suresh Babu, V. V. (2001). Synthesis of Fmoc-/Boc-/Z-β-amino acids via Arndt-Eistert homologation of Fmoc-/Boc-/Z-α-amino acids employing BOP and PyBOP. Journal of the Indian Chemical Society, 78(8), 397-400.
- Pérès, C., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 7(59), 37373-37381.
- Applied Biosystems.
- MDPI. (2021).
- Thomson, D. S., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(10), 8443-8451.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- ResearchGate. (2000). Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c)
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Peptide Science, 15.1.1-15.1.51.
- Reddit. (2022).
- AAPPTec.
- He, Y., et al. (2021). Assigning Peptide Structure from Ion-Mobility Mass Spectrometry Collision Cross Section Data. Journal of the American Society for Mass Spectrometry, 32(8), 2174-2184.
- Albericio, F., & Barany, G. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1627-1634.
- Scribd.
- Kuttruff, J., et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 2196-2210.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Jadeja, Y., et al. (2023). Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study. RSC Advances, 13(41), 28945-28958.
- APExBIO. HATU - Efficient Peptide Coupling Reagent.
- Sigma-Aldrich. Peptide Resin Loading Protocols.
Sources
- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent | MDPI [mdpi.com]
- 12. Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assigning Peptide Structure from Ion-Mobility Mass Spectrometry Collision Cross Section Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
designing GSK-3 inhibitors using 6-amino-1H-indazole-3-carboxylic acid scaffolds
Application Notes & Protocols
Topic: Designing Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Using 6-Amino-1H-Indazole-3-Carboxylic Acid Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting GSK-3 with a Privileged Scaffold
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a pivotal drug target due to its integral role in a multitude of cellular processes.[1] Dysregulation of GSK-3 activity is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic conditions such as type 2 diabetes, and various cancers.[2][3][4][5] GSK-3's involvement in pathways like Wnt/β-catenin, insulin signaling, and inflammatory responses makes it a central node for therapeutic intervention.[2][4][6]
However, designing effective GSK-3 inhibitors presents significant challenges. The high degree of homology in the ATP-binding site across the human kinome makes achieving selectivity a primary hurdle, as off-target effects can lead to toxicity.[7][8] This necessitates the development of chemical scaffolds that can be finely tuned to exploit subtle differences in the target's active site.
The indazole core has been recognized as a "privileged scaffold" in medicinal chemistry, valued for its rigid, bicyclic structure and its capacity to form key hydrogen bonding interactions within the hinge region of kinase ATP-binding sites.[9][10][11] This guide focuses on a specific, highly adaptable starting point for GSK-3 inhibitor design: the This compound scaffold. We will detail the rationale for its selection, provide robust synthetic protocols, and outline a comprehensive workflow for biological evaluation, from initial biochemical screening to essential cellular and ADME-Tox profiling.
Section 1: Rationale for the this compound Scaffold
The selection of a chemical scaffold is the foundational decision in a structure-based drug design campaign. The this compound framework offers a unique combination of features that make it an exceptional starting point for developing potent and selective GSK-3 inhibitors.
-
The Indazole Core as a Hinge-Binder: The nitrogen atoms of the indazole ring system are perfectly positioned to act as hydrogen bond donors and acceptors, enabling strong and specific interactions with the "hinge region" of the GSK-3 ATP-binding pocket. This interaction is a cornerstone of many successful kinase inhibitors, effectively anchoring the molecule in the active site.[10]
-
The 3-Carboxylic Acid as a Versatile Handle: The carboxylic acid at the 3-position serves two critical purposes. Firstly, it can form additional hydrogen bonds with key residues in the active site, enhancing binding affinity. Secondly, and more importantly, it provides a robust chemical handle for diversification. Through standard amide coupling reactions, a wide array of chemical moieties can be introduced, allowing for the systematic exploration of adjacent pockets within the active site to improve potency and selectivity.[12]
-
The 6-Amino Group for Physicochemical Tuning: The amino group at the 6-position projects out towards the solvent-exposed region of the kinase. This position is ideal for introducing functional groups that can modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability, without disrupting the core binding interactions. This vector is crucial for transforming a potent inhibitor into a viable drug candidate.
Caption: Scaffold interaction hypothesis in the GSK-3 active site.
Section 2: Synthetic Workflow and Protocols
The following protocols provide a general framework for synthesizing the core scaffold and generating a library of derivatives.
Protocol 2.1: Synthesis of the 6-Amino-1H-indazole Core
This protocol describes a common and reliable method for producing the 6-amino-1H-indazole intermediate via the reduction of a commercially available nitro-precursor.
Expertise & Experience: We begin with the reduction of 6-nitroindazole because it is a high-yielding and straightforward transformation. Palladium on carbon (Pd/C) is the catalyst of choice due to its efficiency and ease of removal by filtration. Using a hydrogen atmosphere is a clean reduction method that avoids the use of metal hydride reagents, simplifying the workup.[13]
Step-by-Step Methodology:
-
Reaction Setup: To a flask suitable for hydrogenation, add 6-nitro-1H-indazole (1.0 eq).
-
Solvent and Catalyst: Add methanol (approx. 10-15 mL per gram of starting material) to dissolve or suspend the material. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-16 hours).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Isolation: Rinse the filter cake with additional methanol. Concentrate the combined filtrate under reduced pressure to yield 6-amino-1H-indazole, which can often be used in the next step without further purification.
Protocol 2.2: Synthesis of 1H-Indazole-3-carboxamides (Amide Coupling)
This protocol details the coupling of the indazole core with a diverse range of amines to build a chemical library.
Expertise & Experience: We employ a standard peptide coupling procedure using EDC/HOBt. This combination is widely used due to its efficiency in forming amide bonds and its ability to suppress side reactions and racemization (if chiral amines are used). Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the HCl salt of EDC and the acid formed during the reaction.[12]
Step-by-Step Methodology:
-
Initial Mixture: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).
-
Coupling Agents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.
-
Base: Add a suitable non-nucleophilic base, such as Triethylamine (TEA) (3.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0 - 1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1H-indazole-3-carboxamide derivative.
Caption: A tiered workflow for evaluating GSK-3 inhibitors.
Protocol 3.1: In Vitro Biochemical Assay for GSK-3β Inhibition (Kinase-Glo®)
Trustworthiness: This protocol is based on the widely used Promega Kinase-Glo® platform, which provides a self-validating system. The assay measures ATP consumption, a direct consequence of kinase activity. The luminescent signal is inversely proportional to kinase activity, providing a robust and sensitive readout. [14] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Reconstitute recombinant human GSK-3β enzyme and a suitable substrate (e.g., GSK Substrate Peptide) in Kinase Assay Buffer. Keep on ice.
-
Prepare a stock solution of ATP at a concentration appropriate for the assay (typically at or near the Km for GSK-3β).
-
Prepare serial dilutions of test compounds in DMSO, then further dilute in Kinase Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
-
Assay Plate Setup (384-well, white, flat-bottom):
-
Add 2.5 µL of test compound dilution or control (DMSO for "No Inhibitor" control, buffer for "Blank") to appropriate wells.
-
Prepare a master mix of GSK-3β enzyme and substrate. Add 2.5 µL of this mix to all wells except the "Blank".
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 5 µL of ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 10 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" signal from all other wells.
-
Normalize the data to the "No Inhibitor" control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 3.2: Cellular Target Engagement Assay (β-Catenin Accumulation)
Expertise & Experience: Measuring the stabilization of β-catenin is a direct and physiologically relevant method to confirm that an inhibitor is engaging GSK-3 in a cellular context. [15][16]In unstimulated cells, active GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to a measurable accumulation of β-catenin. [4] Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, CHO-K1) in a 24-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for a defined period (e.g., 4-6 hours). Include a vehicle control (DMSO) and a positive control (e.g., CHIR-99021).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize lysate volumes to equal protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin signal to the loading control and compare the levels in treated samples to the vehicle control to determine the EC₅₀ for β-catenin stabilization.
Protocol 3.3: Early ADME-Tox Profiling
Trustworthiness: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid costly late-stage failures. [17]These standardized in vitro assays provide reliable, reproducible data to guide lead optimization.
| Assay | Protocol Summary | Key Parameter | Rationale |
| Metabolic Stability | Incubate the test compound (e.g., 1 µM) with liver microsomes (human, rat) and NADPH at 37°C. Sample at various time points (0, 5, 15, 30, 60 min) and quantify the remaining parent compound by LC-MS/MS. | Half-life (t½), Intrinsic Clearance (Clint) | Predicts how quickly the compound will be cleared by metabolic enzymes in the liver, a primary determinant of in vivo exposure. [18] |
| Aqueous Solubility | Prepare saturated solutions of the compound in a buffered solution (e.g., PBS pH 7.4). After equilibration, filter or centrifuge to remove undissolved solid and measure the concentration of the dissolved compound by UV-Vis or LC-MS. | Kinetic or Thermodynamic Solubility (µg/mL or µM) | Poor solubility can limit absorption and lead to unreliable assay results. Essential for formulation and achieving therapeutic concentrations. |
| Cell Permeability (Caco-2) | Seed Caco-2 cells on a permeable filter support and allow them to differentiate into a monolayer mimicking the intestinal epithelium. Add the compound to the apical (A) side and measure its appearance on the basolateral (B) side over time, and vice versa. | Apparent Permeability (Papp A→B and B→A), Efflux Ratio | Predicts intestinal absorption of orally administered drugs and identifies if the compound is a substrate of efflux transporters (e.g., P-gp). [18] |
| Cytotoxicity (MTT/CellTiter-Glo®) | Treat a relevant cell line (e.g., HepG2) with a dose-response of the compound for 24-72 hours. Measure cell viability using a colorimetric (MTT) or luminescent (CellTiter-Glo®) readout. | CC₅₀ (50% cytotoxic concentration) | Provides an initial assessment of general toxicity and helps define the therapeutic window (selectivity vs. cytotoxicity). |
| hERG Liability | Assess the compound's ability to block the hERG potassium channel using automated patch-clamp electrophysiology or a high-throughput binding assay. This is a critical safety screen. | IC₅₀ | Blockade of the hERG channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome), a common reason for drug candidate termination. [19] |
Section 4: Data Interpretation and Lead Optimization
The ultimate goal of the described workflow is to generate a comprehensive dataset that enables a clear understanding of the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR). This knowledge is then used to rationally design the next generation of improved compounds.
Example Data Summary Table
| Compound | R¹ Group | R² Group | GSK-3β IC₅₀ (nM) [20] | β-catenin EC₅₀ (nM) | Kinase Selectivity (S-Score @ 1µM) | hERG IC₅₀ (µM) [19] | Microsomal t½ (min) |
| 1 | Phenyl | -H | 150 | 850 | 0.25 | 0.5 | 45 |
| 2 | 4-Fluorophenyl | -H | 55 | 280 | 0.15 | 0.8 | 50 |
| 3 | 4-Fluorophenyl | -CH₃ | 60 | 310 | 0.18 | >30 | 35 |
| 4 | Pyridin-3-yl | -H | 25 | 150 | 0.08 | 1.2 | 20 |
| 5 | Pyridin-3-yl | -CH₃ | 30 | 165 | 0.10 | >30 | 18 |
Interpreting the Data for Rational Design:
-
SAR at R¹ (Potency Driver): Comparing compounds 1 and 2 , the addition of a fluorine atom to the phenyl ring improves both biochemical and cellular potency. This suggests a favorable interaction in the hydrophobic pocket. Switching to a pyridine ring (4 ) further enhances potency, likely due to an additional hydrogen bond or favorable electrostatic interaction.
-
SPR at R² (Property Modulation): Compound 2 is potent but shows significant hERG activity (IC₅₀ < 1 µM), a major liability. [19]By adding a small methyl group at the 6-amino position (R²) to create compound 3 , the hERG activity is dramatically reduced (IC₅₀ > 30 µM) with only a minor impact on potency. This demonstrates the power of the 6-amino position to mitigate off-target effects.
-
Lead Optimization Strategy: Based on this data, a promising next step would be to combine the potent R¹ group (Pyridin-3-yl from 4 ) with the hERG-mitigating R² group (-CH₃ from 3 ). The resulting compound would be predicted to have high potency and an improved safety profile. However, the microsomal stability of the pyridine-containing compounds (4 and 5 ) is lower, indicating a potential metabolic liability that would need to be addressed in subsequent optimization cycles.
Conclusion
The this compound scaffold represents a highly promising and strategically designed starting point for the development of novel GSK-3 inhibitors. Its inherent ability to engage the kinase hinge region, combined with two distinct and functionally orthogonal vectors for modification, provides medicinal chemists with the tools needed to systematically optimize potency, selectivity, and drug-like properties. By employing the integrated synthetic and biological evaluation workflows detailed in this guide, research teams can efficiently navigate the complexities of kinase inhibitor design and accelerate the discovery of new therapeutic candidates for a range of GSK-3-mediated diseases.
References
-
Takahashi-Yanaga, F. (2013). Activator or inhibitor? GSK-3 as a new drug target. Biochemical Pharmacology, 86(2), 191-9. [Link]
-
Zhang, F., et al. (2023). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Aging Neuroscience. [Link]
-
Singampalli, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]
-
Gao, C., et al. (2024). The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression. Frontiers in Molecular Neuroscience. [Link]
-
Wadhwa, R., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Journal of Alzheimer's Disease Reports. [Link]
-
Mancinelli, R., et al. (2017). Multifaceted Roles of GSK-3 in Cancer and Autophagy-Related Diseases. Oxidative Medicine and Cellular Longevity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Eldar-Finkelman, H., & Ilouz, R. (2003). Challenges and opportunities with glycogen synthase kinase-3 inhibitors for insulin resistance and Type 2 diabetes treatment. Expert Opinion on Investigational Drugs, 12(9), 1511-9. [Link]
-
Singampalli, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Kalra, J., et al. (2014). Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. ACS Chemical Neuroscience. [Link]
-
Patsnap Synapse. (2025). What GSK-3 inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
-
Al-Sanea, M. M., et al. (2023). A review of Glycogen Synthase Kinase-3 (GSK3) inhibitors for cancers therapies. International Journal of Biological Macromolecules. [Link]
-
Rippin, I., & Eldar-Finkelman, H. (2021). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience. [Link]
-
Zhou, Y., et al. (2024). Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease. Cell & Bioscience. [Link]
-
Carlesso, G., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters. [Link]
-
Takahashi-Yanaga, F. (2013). Activator or Inhibitor? GSK-3 as a new drug target. ResearchGate. [Link]
-
McCubrey, J. A., et al. (2014). GSK-3 as potential target for therapeutic intervention in cancer. Oncotarget. [Link]
-
BPS Bioscience. GSK3β Kinase Assay Kit. BPS Bioscience. [Link]
-
Gais-Mishler, K., et al. (2021). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. [Link]
-
Wagner, F. F., et al. (2021). The Conundrum of GSK3 Inhibitors: Is it the Dawn of a New Beginning? ResearchGate. [Link]
-
Shultz, M. D. (2019). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA. Semantic Scholar. [Link]
-
Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard Office of Technology Development. [Link]
-
Baki, A., et al. (2007). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Analytical Biochemistry. [Link]
-
Welsh, G. I., et al. (2001). Assays for Glycogen Synthase Kinase-3 (GSK-3). Springer Nature Experiments. [Link]
-
Shultz, M. D. (2019). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]
-
Frame, S., & Cohen, P. (2001). Measuring GSK3 Expression and Activity in Cells. ResearchGate. [Link]
-
de Menezes, A. P. P., et al. (2015). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. ResearchGate. [Link]
-
Sharma, A., & Singh, P. K. (2024). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
Sharma, A., & Singh, P. K. (2024). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
Fraunhofer IME ScreeningPort. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
-
Lolli, F., et al. (2011). Structure-Based Discovery Of 1H-Indazole-3-Carboxamides As A Novel Structural Class Of Human GSK-3 Inhibitors. ResearchGate. [Link]
-
Reaction Biology. ADME-Tox. Reaction Biology. [Link]
-
Deng, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Nguyen, T. P. A., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
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- 1. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activator or inhibitor? GSK-3 as a new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. semanticscholar.org [semanticscholar.org]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Scale-Up Synthesis of 6-Amino-1H-indazole-3-carboxylic Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Amino-1H-indazole-3-carboxylic Acid
This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic structure and versatile functional groups—a carboxylic acid and an aromatic amine—make it a privileged scaffold for the synthesis of a wide array of pharmacologically active compounds, particularly kinase inhibitors.[1] The indazole core can act as a bioisostere for indole, forming critical hydrogen bonds within the binding pockets of protein targets.[1] Given its significance, the development of robust, safe, and scalable synthetic routes to this intermediate is of paramount importance for advancing drug discovery programs from the laboratory to commercial production.
This guide provides a detailed examination of scalable synthetic methodologies for this compound, focusing on practical protocols, process safety considerations, and the underlying chemical principles that inform process optimization.
Comparative Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step sequence, commencing with the construction of the indazole ring, followed by functional group manipulations. The most common and industrially viable approach involves the synthesis of a 6-nitro-1H-indazole-3-carboxylic acid intermediate, which is subsequently reduced to the desired 6-amino product.
Several methods exist for the construction of the indazole ring itself, including:
-
Cyclization of o-haloaryl N-sulfonylhydrazones: This method can be catalyzed by copper salts and often proceeds at lower temperatures with reduced catalyst loading.[2]
-
Reductive cyclization of nitroaromatic compounds (Cadogan reaction): While a classic method, it often requires harsh, high-temperature conditions.[3]
-
Nitrosation of indoles: This is an efficient route to 1H-indazole-3-carboxaldehydes, which can be further oxidized.[1]
-
[3+2] Cycloaddition reactions: These methods can be very direct and efficient, utilizing diazo compounds and arynes.[4]
For the purpose of large-scale production of this compound, the pathway involving the nitration of a suitable precursor followed by reduction is often preferred due to the availability of starting materials and the well-established nature of these transformations.
Visualizing the Synthetic Workflow
The following diagram illustrates a common and scalable synthetic pathway to this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
derivatization strategies for the C3 carboxylic acid position of indazoles
Application Note & Protocol Guide
Introduction: The C3-Carboxylate as a Linchpin
The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for anti-emetics (e.g., Granisetron ), antitumor agents (e.g., Lonidamine ), and emerging kinase inhibitors.
The C3 position is electronically unique; unlike the indole C3 (which is nucleophilic), the indazole C3 is part of a cohesive aromatic system that resists direct electrophilic substitution. Therefore, the C3-carboxylic acid moiety is not merely a functional group but the primary handle for vectorizing substituents into the enzyme active site.
Critical Strategic Considerations
-
Tautomeric Control (N1 vs. N2): Indazole exists in a tautomeric equilibrium (
vs ).[1][2] The C3-carboxylic acid position is sensitive to the electronic effects of the nitrogen substituents. Rule of Thumb: Always stabilize the tautomer before harsh C3 derivatizations. N1-protection (e.g., SEM, Boc, THP, or Methyl) is often required to prevent N-acylation side reactions or solubility issues.[3] -
Acidity & Activation: The pKa of indazole-3-carboxylic acid is approx. 3.5–4.[1][2]0. It is less reactive than benzoic acid due to the electron-rich heterocycle pushing density back into the carbonyl.[1] Stronger activation (e.g., HATU, SOCl2) is preferred over carbodiimides alone.[3]
Strategy I: Amide & Ester Construction (The Classical Gateway)
The most reliable route for library generation is the formation of carboxamides and esters. This strategy is exemplified by the synthesis of Granisetron .[1]
Mechanistic Insight
Direct coupling using carbodiimides (EDC/DCC) often suffers from slow kinetics due to the steric bulk of the bicyclic core. The formation of the acyl chloride or the use of uronium/phosphonium salts (HATU/PyBOP) is recommended to drive conversion.
Experimental Protocol: HATU-Mediated Amide Coupling
Valid for coupling sterically hindered secondary amines (e.g., endo-tropine derivatives).[2]
Reagents:
-
Solvent: Anhydrous DMF or DMAc[3]
Step-by-Step Procedure:
-
Activation: Dissolve the indazole-3-carboxylic acid in anhydrous DMF (0.2 M concentration) under
atmosphere. Add DIPEA and stir for 5 minutes. -
Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange.[1] Stir for 15–30 minutes at RT to form the active ester (O-At).[1][2]
-
Amine Addition: Add the amine partner (dissolved in minimal DMF if solid).[1]
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target: [M+H]+).
-
Workup: Dilute with EtOAc. Wash with sat.[1]
, sat.[3][1] , and brine.[3] Dry over .[1] -
Purification: Flash chromatography (DCM/MeOH gradient).
Troubleshooting: If conversion is <50%, switch to the Acid Chloride Method : Reflux acid in
Strategy II: Bioisosteric Expansion (Heterocycle Formation)
Replacing the carboxylic acid with a heteroaromatic ring (e.g., 1,2,4-oxadiazole) improves metabolic stability and membrane permeability.
Pathway: Acid Hydrazide Oxadiazole
This sequence transforms the hydrogen-bond donor/acceptor profile of the C3 position.
Experimental Protocol: One-Pot Oxadiazole Synthesis
Reagents:
-
Indazole-3-carbohydrazide (Pre-synthesized from methyl ester + hydrazine)[1][2][4]
- (Phosphorus oxychloride)[1][2]
Step-by-Step Procedure:
-
Mixing: In a heavy-walled pressure vial, combine Indazole-3-carbohydrazide (1.0 equiv) and the carboxylic acid partner (1.1 equiv).
-
Solvent/Reagent: Add
(10–15 equiv). The reagent acts as both solvent and dehydrating agent.[1] -
Cyclization: Seal the vial and heat to 100°C for 4–6 hours.
-
Caution:
generates HCl gas; ensure proper venting upon opening.[1]
-
-
Quench: Pour the cooled mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralization: Adjust pH to ~8 with solid
. -
Isolation: Filter the precipitate (if solid) or extract with EtOAc.[1]
Strategy III: Decarboxylative Halogenation (The "Hunsdiecker" Handle)
Direct decarboxylative cross-coupling of indazole-3-carboxylic acids is challenging.[1][2] A more robust strategy is Decarboxylative Halogenation to generate a 3-Haloindazole .[1][2] This converts the "dead" acid end-group into a versatile handle for Suzuki, Sonogashira, or Buchwald couplings.
Experimental Protocol: Silver-Catalyzed Decarboxylative Iodination
Reagents:
Step-by-Step Procedure:
-
Dissolution: Suspend the acid and silver catalyst in
. -
Radical Generation: Add
and Iodine.[1] -
Reaction: Heat to 80°C for 12 hours. The mechanism involves Ag(II) mediated decarboxylation to a C3 radical, which traps Iodine.
-
Workup: Quench with sat.
(to remove excess Iodine).[1] Extract with EtOAc.[1][6] -
Product: Yields 3-iodo-1H-indazole , ready for Pd-catalyzed coupling.
Visualizing the Derivatization Workflow
The following diagram illustrates the decision tree for modifying the C3 position, highlighting the divergence between retention of the carbonyl (Amide/Ester) and removal/replacement (Decarboxylation/Reduction).
Caption: Strategic divergence from the C3-Carboxylic Acid. Blue: Starting Material.[1][7][8] Yellow: Intermediates.[1] Red: Radical/Metal-mediated transformation.[1][2] Green: Final Chemotypes.[1]
Comparison of Activation Methods
| Method | Reagents | Pros | Cons | Best For |
| Uronium Coupling | HATU, DIPEA, DMF | High yields, mild conditions, minimal racemization.[3][2] | Expensive reagents, difficult byproduct removal.[1] | Library synthesis, complex amines.[1] |
| Acid Chloride | Extremely reactive, drives difficult couplings.[3][1] | Harsh acidic conditions, incompatible with acid-sensitive groups.[3][1] | Scale-up, unreactive anilines. | |
| Mixed Anhydride | Isobutyl chloroformate | Fast, cheap.[1] | Moisture sensitive, potential for wrong-side attack.[3][1] | Simple esters/amides.[1] |
| Decarboxylative | Replaces Carbonyl entirely.[1][2] | Radical pathway can be messy; requires optimization.[1] | Installing Aryl/Alkyl groups directly at C3.[1] |
References
-
BenchChem. The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. Retrieved from
-
Bermudez, J., et al. (1990).[3][1] "5-Hydroxytryptamine (5-HT3) Receptor Antagonists."[1][2][7] Journal of Medicinal Chemistry. (Cited in context of Granisetron SAR).
-
Cui, L., et al. (2016).[3][1][9] "Silver-Catalyzed Decarboxylative Allylation of Aliphatic Carboxylic Acids in Aqueous Solution." Organic Letters. Retrieved from (Methodology adapted for decarboxylative functionalization).[3][1][2]
-
Palazzo, G., et al. (1966).[3][1] "Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles." Journal of Medicinal Chemistry (Foundational Lonidamine chemistry).[1]
-
Der Pharma Chemica. (2012). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Retrieved from
Sources
- 1. Lonidamine - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. jocpr.com [jocpr.com]
- 5. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 9. Silver-Catalyzed Decarboxylative Allylation of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
reductive amination protocols involving the 6-amino group of indazoles
Application Note: Advanced Reductive Amination Protocols for 6-Aminoindazole Scaffolds
Part 1: Introduction & Strategic Analysis
The 6-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., PLK4, VEGFR, and ERK inhibitors). However, functionalizing the 6-amino group via reductive amination presents a unique set of chemical challenges that distinguish it from standard aliphatic amine protocols.
The Chemical Challenge:
-
Amphoteric Nature: The indazole core possesses an acidic N1 proton (
) and a weakly basic 6-amino group (aniline-like). Standard alkylation with halides often leads to competitive N1-alkylation. Reductive amination is preferred as it relies on reversible imine formation, which is highly selective for the exocyclic 6-amine. -
Nucleophilicity: As an electron-rich aniline, the 6-amino group is less nucleophilic than aliphatic amines. Reacting it with sterically hindered or electron-rich ketones requires Lewis acid activation.
-
Solubility: 6-Aminoindazoles exhibit poor solubility in non-polar solvents (DCM, Toluene) often used in standard reductive aminations, necessitating polar aprotic/protic solvent mixtures.
This guide details two field-proven protocols: the Standard STAB Protocol for aldehydes/reactive ketones and the Titanium-Mediated Protocol for difficult substrates.
Part 2: Method Selection & Mechanistic Logic
Before selecting a protocol, utilize the following decision matrix to ensure experimental success.
Figure 1: Decision Matrix for Protocol Selection. Protocol A is preferred for operational simplicity, while Protocol B is required for stubborn substrates.
Part 3: Experimental Protocols
Protocol A: The "Workhorse" Method (Sodium Triacetoxyborohydride)
Best for: Aldehydes and unhindered cyclic ketones.
Mechanism & Causality: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor. Unlike NaBH4, STAB does not reduce aldehydes/ketones rapidly, allowing the imine to form first. Acetic acid is added to protonate the hemiaminal intermediate, facilitating water loss to generate the reactive iminium ion.
Materials:
-
Substrate: 6-Aminoindazole (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.2 – 1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: THF/1,2-Dichloroethane (DCE) (1:1 mixture) or pure THF. Note: Avoid pure DCM due to poor indazole solubility.
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Workflow:
-
Solvation: In a dry flask under
, suspend 6-aminoindazole (1 mmol) in dry THF (5 mL). If solubility is poor, add DCE (5 mL). -
Imine Formation: Add the carbonyl compound (1.2 mmol) and Acetic Acid (1-2 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution often clarifies or changes color as the imine/hemiaminal forms.
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS for the consumption of the amine (M+H) and appearance of the product (M+R+H).
-
Quench: Quench with saturated aqueous
(10 mL). Stir for 15 minutes to decompose borate complexes. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: The Titanium(IV) Isopropoxide Method
Best for: Acetophenones, hindered ketones, or electron-deficient anilines.
Mechanism & Causality:
Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl oxygen and a water scavenger that drives the equilibrium toward the imine (producing
Materials:
-
Substrate: 6-Aminoindazole (1.0 equiv)
-
Carbonyl: Ketone (1.2 – 1.5 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) -
Reductant: Sodium Borohydride (
) (2.0 equiv) -
Solvent: Dry THF (preferred) or Ethanol.
Step-by-Step Workflow:
-
Complexation: In a dry flask under Argon, combine 6-aminoindazole (1 mmol) and the ketone (1.2 mmol) in dry THF (5 mL).
-
Activation: Add
(1.5 mmol) dropwise via syringe.-
Critical: The mixture must be stirred for 6–12 hours (or overnight) at RT (or
for very difficult substrates) to ensure complete imine formation. -
Validation: Do not proceed to reduction until LC-MS shows conversion to the imine (mass = M + ketone - 18).
-
-
Reduction: Cool the reaction to
. Carefully add (2 mmol) (solid or solution in minimal EtOH).-
Note:
is used here because the imine is already formed and complexed to Titanium; chemoselectivity is less of a concern than in Protocol A.
-
-
Quench (The "Trick"): Add 1N NaOH or water dropwise. A heavy white/grey precipitate (
) will form. -
Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the Titanium salts.
-
Workup: Concentrate the filtrate and purify via flash chromatography.
Part 4: The Self-Validating System (Troubleshooting)
A robust protocol must include "fail-safes." Use this table to diagnose issues based on analytical feedback.
| Observation (LC-MS/NMR) | Root Cause | Corrective Action |
| SM Remaining, No Imine | Carbonyl is too unreactive or wet solvent. | Switch to Protocol B (Titanium). Add molecular sieves (4Å). |
| Imine formed, No Reduction | Steric bulk preventing hydride attack. | Heat the reduction step to |
| Dialkylation (Aldehydes) | Amine is too nucleophilic; Aldehyde in excess. | Add the aldehyde slowly (syringe pump) to the amine/STAB mixture (Inverse Addition). |
| N1-Alkylation Observed | Reaction pH too basic or wrong mechanism. | Ensure acidic conditions (AcOH). Confirm reaction is reductive amination, not direct alkylation. |
| Low Mass Recovery | Product trapped in Boron/Titanium salts. | Protocol A: Increase quench time with NaHCO3. Protocol B: Wash Celite pad thoroughly with 10% MeOH/DCM. |
Part 5: Comparative Data
Table 1: Reagent Compatibility for 6-Aminoindazole Functionalization
| Feature | NaBH(OAc)3 (STAB) | NaBH3CN | Ti(OiPr)4 / NaBH4 |
| Toxicity | Low | High (Cyanide) | Low |
| Acid Tolerance | Excellent (Stable to pH ~3) | Good (pH 5-7) | Neutral conditions |
| Water Tolerance | Moderate | High | Zero (Must be dry) |
| Substrate Scope | Aldehydes, Cyclic Ketones | General | Hindered Ketones , Weak Anilines |
| Selectivity | High (Imine > Carbonyl) | Moderate | High (Stepwise) |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[5] Link
-
Zhao, F. , et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances / PMC. (Demonstrates application of reductive amination on indazole scaffolds in drug discovery). Link
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. designer-drug.com [designer-drug.com]
Troubleshooting & Optimization
preventing decarboxylation during the synthesis of indazole-3-carboxylic acids
Welcome to the Technical Support Center for the synthesis of indazole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges, with a primary focus on preventing the common and often frustrating issue of decarboxylation.
Introduction: The Challenge of Stability
Indazole-3-carboxylic acid is a valuable building block in the synthesis of numerous pharmacologically active compounds, including the antiemetic drug Granisetron and the anticancer agent Lonidamine.[1][2] However, its synthesis and subsequent derivatization are frequently plagued by the undesired loss of the carboxyl group, leading to the formation of 1H-indazole and a reduction in the yield of the desired product. This guide provides practical, experience-based solutions to mitigate this decarboxylation.
Troubleshooting Guide: Addressing Decarboxylation Events
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of indazole-3-carboxylic acids.
Q1: I am observing a significant amount of 1H-indazole as a byproduct in my reaction. How can I confirm that this is due to decarboxylation and how can I quantify it?
Answer:
The presence of 1H-indazole is the most direct evidence of decarboxylation. You can confirm its identity and quantify the extent of this side reaction using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 1H-indazole shows a characteristic singlet at approximately 8.10 ppm in CDCl₃, corresponding to the C3-H proton.[3] This signal will be absent in the spectrum of the desired indazole-3-carboxylic acid. By integrating this signal relative to a known internal standard or a well-resolved signal from your starting material or product, you can estimate the molar ratio of the decarboxylated byproduct. The NH proton of 1H-indazole appears as a broad singlet at around 13.1 ppm in DMSO-d₆.[4]
-
¹³C NMR: The C3 carbon of 1H-indazole appears at approximately 134.8 ppm in CDCl₃, whereas the C3 carbon of the carboxylic acid will be significantly downfield and part of a quaternary center.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method to separate the starting material, the desired product (indazole-3-carboxylic acid), and the 1H-indazole byproduct. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a good starting point.[5]
-
The retention time of 1H-indazole will be different from that of the more polar indazole-3-carboxylic acid. By running a standard of 1H-indazole, you can confirm its identity by retention time matching.
-
Quantification can be achieved by creating a calibration curve with a known concentration of 1H-indazole and calculating the area under the peak in your reaction sample.
-
Q2: My synthesis of indazole-3-carboxylic acid from isatin (or a related precursor) is giving low yields, and I suspect decarboxylation is occurring during the final cyclization/hydrolysis step. What conditions should I modify?
Answer:
Syntheses proceeding through intermediates that require harsh acidic or basic conditions for hydrolysis and cyclization are particularly susceptible to decarboxylation. Here’s how to troubleshoot:
-
Temperature Control is Critical: High temperatures are a major driver of decarboxylation.
-
Recommendation: If your protocol involves heating, try to lower the temperature. For instance, if a reaction is run at reflux, attempt it at a lower temperature (e.g., 40-50 °C) for a longer duration. Many successful syntheses of indazole-3-carboxylic acid derivatives are performed at or below room temperature, and in some cases, at temperatures as low as -78 °C.[6]
-
-
pH Management: Both strongly acidic and strongly basic conditions can promote decarboxylation.
-
Acidic Conditions: While acid is often required for cyclization, prolonged exposure to strong acids at elevated temperatures should be avoided.
-
Basic Conditions: During workup or hydrolysis, use milder bases (e.g., sodium bicarbonate) instead of strong bases like sodium hydroxide whenever possible. If a strong base is necessary, perform the reaction at a lower temperature and for a shorter time.
-
The following diagram illustrates a decision-making workflow for troubleshooting decarboxylation in a typical synthesis.
Caption: Troubleshooting workflow for decarboxylation.
Q3: I am trying to perform an amide coupling with indazole-3-carboxylic acid, but I am losing the carboxyl group. How can I form the amide bond without causing decarboxylation?
Answer:
Amide coupling reactions often require activation of the carboxylic acid, which can inadvertently lead to decarboxylation if not performed under the right conditions. The key is to use low-temperature activation methods and avoid prolonged heating.
-
Choice of Coupling Reagents:
-
Recommended: Use coupling reagents that are effective at low temperatures, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These reagents allow for the formation of the activated ester at 0 °C to room temperature.[7][8]
-
Avoid: While effective, the in-situ generation of acid chlorides using reagents like thionyl chloride or oxalyl chloride often requires heating, which can promote decarboxylation. If you must use this method, do so at the lowest possible temperature and use the acid chloride immediately without purification.
-
-
Base Selection:
-
Solvent Choice:
A Recommended Low-Temperature Amide Coupling Protocol:
-
Dissolve indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).
-
Add DIPEA (2.0 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Perform an aqueous workup to isolate the amide product.
Frequently Asked Questions (FAQs)
What is the likely mechanism of decarboxylation for indazole-3-carboxylic acid?
While a definitive, universally accepted mechanism under all conditions is not extensively documented in the literature for 1H-indazole-3-carboxylic acid itself, we can infer a plausible pathway based on the principles of aryl carboxylic acid decarboxylation. The reaction likely proceeds through a protonated intermediate, especially under acidic conditions, which then loses carbon dioxide to form a resonance-stabilized indazolyl anion. This anion is then protonated to yield 1H-indazole. The stability of this anionic intermediate is a key driving force for the reaction.
Caption: Plausible decarboxylation pathway.
What are the "safest" synthetic routes to prepare indazole-3-carboxylic acid with minimal risk of decarboxylation?
Based on literature precedents, synthetic strategies that avoid high temperatures and harsh pH conditions are the most successful.
-
Carboxylation of N-protected Indazole at Low Temperature: This is often a reliable method. It typically involves the deprotonation of an N-protected indazole with a strong base (like n-butyllithium) at very low temperatures (-78 °C to -40 °C), followed by quenching with carbon dioxide (dry ice). The protecting group is then removed under mild conditions.[7]
-
Japp-Klingemann Reaction followed by Cyclization: This classical method involves the reaction of an aryl diazonium salt with a β-keto ester to form a hydrazone, which can then be cyclized to the indazole-3-carboxylate ester. The ester can then be hydrolyzed to the carboxylic acid under mild conditions.
How does the choice of solvent affect decarboxylation?
The solvent can influence the rate of decarboxylation by stabilizing or destabilizing the transition state. Protic solvents, especially in the presence of acid or base, can facilitate the proton transfer steps that are often involved in the decarboxylation mechanism. Aprotic solvents are generally preferred as they are less likely to participate in the reaction mechanism.
Can I use protecting groups to prevent decarboxylation?
Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy.[10] The ester is generally more stable to decarboxylation than the free acid. You can perform other desired reactions on the indazole ring and then hydrolyze the ester back to the carboxylic acid as a final step, using mild conditions (e.g., LiOH in THF/water at room temperature).
Summary of Key Parameters to Control Decarboxylation
| Parameter | Recommendation to Minimize Decarboxylation | Rationale |
| Temperature | Maintain at or below room temperature whenever possible. Use low-temperature baths (0 °C to -78 °C) for sensitive steps. | Decarboxylation is often thermally driven; lower temperatures decrease the reaction rate. |
| pH | Avoid strongly acidic or basic conditions, especially at elevated temperatures. Use mild bases (e.g., NaHCO₃, DIPEA, TEA) and acids. | Both acid and base can catalyze the removal of the carboxyl group. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to potentially decarboxylating conditions. | Minimizes the time for the side reaction to occur. |
| Activating Agents | For amide couplings, use reagents effective at low temperatures like HATU or EDC/HOBt. | Allows for efficient activation of the carboxylic acid without the need for heat.[7][8] |
| Solvents | Use anhydrous, aprotic solvents such as DMF, DCM, or THF. | Protic solvents can facilitate proton transfer steps in the decarboxylation mechanism. |
| Protecting Groups | Convert the carboxylic acid to an ester for reactions requiring harsh conditions, followed by mild deprotection. | Esters are generally more stable towards decarboxylation than the free carboxylic acid.[10] |
References
- Wiley-VCH. (2007). Supporting Information for a relevant article.
- Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 16(12), 10325-10345.
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
- Supporting Information for a relevant article. (Please note: A specific article title and authors were not provided in the search result).
- Junda, C. (n.d.). Synthesis of Granisetron Hydrochloride. Chinese Journal of Pharmaceuticals.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Palazzo, G., et al. (2005). Method for synthesis of lonidamine and related indazole derivatives.
- Request PDF. (2022). Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug.
- LGC Standards. (n.d.). Granisetron impurities: An overview.
- ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm)
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride.
- BenchChem. (n.d.).
- ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and.
- Wikipedia. (n.d.). Lonidamine.
- MDPI. (2010).
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- PMC. (2018).
- Fisher Scientific. (n.d.). Amide Synthesis.
- RSC Advances. (2018).
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- ResearchGate. (2019). HPLC analysis, different retention time?.
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE.
- ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF.
- Sigma-Aldrich. (n.d.).
- Knowledge. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?.
- Benchchem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lonidamine - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 10. WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Challenges of Indazole Carboxylic Acids
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with indazole carboxylic acids. This document provides in-depth, experience-driven advice to troubleshoot and resolve common solubility issues encountered in aqueous buffers. Our goal is to empower you with the foundational knowledge and practical protocols necessary to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my indazole carboxylic acid compound poorly soluble in neutral aqueous buffers (e.g., PBS at pH 7.4)?
Answer:
The limited solubility of indazole carboxylic acids in neutral pH buffers is a direct consequence of their fundamental chemical structure. These molecules are weak acids. The solubility of such compounds is governed by the pH of the solution relative to their pKa, a relationship described by the Henderson-Hasselbalch equation.[1][2]
-
The Science: A carboxylic acid (-COOH) group can exist in two states: a neutral, protonated form (R-COOH) and a charged, deprotonated (ionized) form (R-COO⁻). The protonated form is significantly less polar and, therefore, has very low solubility in water.[3] The deprotonated, or carboxylate, form is an ion that readily interacts with polar water molecules, leading to much higher aqueous solubility.[3][4]
-
pKa is Key: The pKa is the pH at which the compound is 50% in its protonated form and 50% in its deprotonated form.[2] Most simple carboxylic acids have a pKa in the range of 3-5. At a neutral pH of 7.4, which is significantly above the pKa, the equilibrium is heavily shifted towards the deprotonated, more soluble form. However, if the intrinsic solubility of the neutral form is exceptionally low, even this shift may not be enough to achieve the desired concentration. The indazole ring itself is also largely hydrophobic, contributing to the poor overall solubility of the neutral molecule.[5]
Figure 1. Ionization equilibrium of a carboxylic acid.
Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous buffer. What is happening?
Answer:
This is a very common and frustrating laboratory observation known as "crashing out." It occurs because of a drastic change in the solvent environment.[6]
-
The Mechanism: Your indazole carboxylic acid is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful polar aprotic solvent.[7] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, two things happen simultaneously:
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: As a rule of thumb, most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, with some sensitive cell lines requiring <0.1%.[6][7] Always check the tolerance for your specific system and run a vehicle control (buffer + equivalent DMSO amount) to account for any solvent effects.
-
Improve Mixing: Add the DMSO stock to your buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized areas of high concentration that initiate precipitation.[6]
-
Gentle Warming: Briefly warming the final solution in a 37°C water bath can sometimes help redissolve fine precipitates.[10] However, be cautious about the thermal stability of your compound.
-
Lower the Stock Concentration: If possible, make a less concentrated DMSO stock and add a larger volume to your buffer. This can sometimes mitigate the sharp solvent change, but be mindful of the final DMSO percentage.[8]
-
If these simple steps fail, the fundamental issue is the compound's low aqueous solubility, which must be addressed directly using the methods outlined below.
Q3: How can I systematically determine the best pH to solubilize my compound and what is the protocol?
Answer:
The most reliable way to overcome solubility issues for an ionizable compound like an indazole carboxylic acid is to perform a pH-solubility profile.[11][12] This experiment will identify the minimum pH at which your compound achieves the desired concentration. For a carboxylic acid, solubility will increase as the pH rises.[4][13]
Protocol: Experimental pH-Solubility Profile
This protocol allows you to test the solubility of your compound across a physiologically relevant pH range.
Materials:
-
Your indazole carboxylic acid (solid powder).
-
A series of buffers (e.g., 0.1 M citrate for pH 3-6, 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 8-10).
-
Calibrated pH meter.
-
Vortex mixer and/or shaker incubator.
-
Microcentrifuge tubes.
-
Centrifuge.
-
UV-Vis spectrophotometer or HPLC for concentration analysis.
Procedure:
-
Prepare Buffers: Make a series of buffers covering a range from acidic to basic (e.g., pH 4.0, 5.0, 6.0, 6.8, 7.4, 8.0).[11]
-
Add Excess Compound: To a set of microcentrifuge tubes, add an excess amount of your solid compound. For example, if your target concentration is 100 µM, aim to add enough solid to make a 1 mM solution.
-
Add Buffer & Equilibrate: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding tubes. Cap tightly.
-
Incubate: Place the tubes in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[12] This allows the solution to reach equilibrium solubility.
-
Separate Solid from Solution: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Analyze Supernatant: Carefully remove an aliquot of the clear supernatant from each tube. Be cautious not to disturb the pellet.
-
Determine Concentration: Measure the concentration of the dissolved compound in each supernatant using a suitable analytical method (e.g., HPLC or spectrophotometry against a standard curve).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the buffer pH on the x-axis to generate your pH-solubility curve.
Data Interpretation:
The resulting data will clearly show the pH at which your compound's solubility meets or exceeds your required experimental concentration.
| pH of Buffer | Observed Solubility (µg/mL) | Visual Observation |
| 4.0 | 5 | Heavy precipitate |
| 5.0 | 25 | Significant precipitate |
| 6.0 | 150 | Light precipitate |
| 7.0 | 850 | Trace precipitate |
| 7.4 | >1000 | Clear Solution |
| 8.0 | >1000 | Clear Solution |
| Table 1: Example pH-solubility profile data for a hypothetical indazole carboxylic acid. |
Q4: My compound is soluble at pH 8.0, but my experiment must be run at pH 7.4. What is the best way to prepare my solution?
Answer:
This is a classic formulation challenge. The key is to dissolve the compound at a pH where it is soluble and then carefully adjust the pH back to your target, ensuring the concentration remains below the solubility limit at the final pH.
Recommended "pH Shift" Protocol:
-
Prepare an Alkaline Stock: Prepare a concentrated stock solution of your compound in a slightly basic buffer where it is fully soluble (e.g., 10 mM in pH 9.0 buffer). A small amount of NaOH (e.g., 0.1 M) can also be used to create a stock solution in water.
-
Dilute into Final Buffer: Perform your final dilution by adding the required volume of the alkaline stock solution into your final experimental buffer (e.g., PBS at pH 7.4). Ensure the volume of the stock is small relative to the final volume (e.g., a 1:100 or 1:1000 dilution) so it does not significantly alter the pH of the final, well-buffered solution.
-
Verify Final pH: After dilution, always verify that the final pH of your working solution is at the desired target (7.4).
-
Observe for Precipitation: Let the solution sit for a few minutes to ensure no delayed precipitation occurs. If it remains clear, you have successfully prepared your working solution.
Figure 2. The "pH Shift" method workflow.
Q5: Are there alternatives to pH modification? When should I consider co-solvents or salt forms?
Answer:
Yes, while pH adjustment is the most direct method for ionizable compounds, other strategies can be effective, particularly if your experimental system cannot tolerate pH changes.[14]
1. Co-solvents:
-
What they are: Co-solvents are water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) that, when added to water, reduce the overall polarity of the solvent system.[15][16] This makes the environment more favorable for dissolving hydrophobic molecules.[]
-
When to use them: Consider co-solvents when pH adjustment is not feasible or is insufficient. They are often used in formulation development for oral or parenteral delivery.[16]
-
Cautions: Co-solvents can be toxic to cells, even at low concentrations.[18] They can also alter protein conformation and interfere with some assays. Always determine the maximum tolerable concentration of a co-solvent for your specific experiment and include proper vehicle controls.
2. Salt Formation:
-
What it is: Instead of ionizing the carboxylic acid in situ with a basic buffer, you can chemically react the acid with a base (like sodium hydroxide or potassium hydroxide) to form a stable, solid salt (e.g., sodium indazole-carboxylate).[19][20] These salt forms are often crystalline solids with significantly higher intrinsic aqueous solubility and faster dissolution rates than the parent acid.[21][22]
-
When to use it: Using a pre-formed salt is an excellent strategy for achieving high aqueous solubility without needing highly basic buffers. It is a preferred method in pharmaceutical development for creating stable, soluble drug products.[22]
-
How to prepare (simplified lab scale):
-
Dissolve the indazole carboxylic acid in a suitable organic solvent (e.g., ethanol).
-
Add exactly one molar equivalent of a base (e.g., NaOH or KOH in ethanol or water).
-
Stir the reaction. The salt may precipitate out or can be isolated by removing the solvent under vacuum.
-
The resulting solid salt can then be directly dissolved in neutral aqueous buffers.
-
| Strategy | Pros | Cons | Best For... |
| pH Adjustment | Simple, rapid, and highly effective for ionizable compounds.[] | May not be compatible with all biological assays; risk of precipitation if pH is not maintained. | In vitro assays where buffer pH can be controlled (e.g., enzyme kinetics, cell-free assays). |
| Co-solvents | Can significantly increase solubility of non-polar compounds.[23] | Potential for cytotoxicity; can interfere with assay components; may require vehicle controls.[18] | Screening campaigns and formulations where a small amount of organic solvent is tolerable. |
| Salt Formation | Provides a solid material with high intrinsic aqueous solubility.[19][21] Dissolves readily in neutral buffers.[22] | Requires an additional chemical synthesis step; not all compounds form stable, crystalline salts. | Preparing stock solutions for a wide variety of assays; drug formulation development. |
| Table 2: Comparison of common solubilization strategies. |
References
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Product Class 3: Carboxylic Acid Salts. Science of Synthesis. [Link]
-
SOP for pH-Solubility Profiling of Drug Candidates. Pharmacy Education. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]
-
pKa values in solubility determination using the Henderson- Hasselbalch equation. Drug Discoveries & Therapeutics. [Link]
-
Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Salt formation to improve drug solubility. Connected Papers. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. [Link]
-
pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]
-
How to select Co-solvent during hydrolytic forced degradation?. YouTube. [Link]
-
Phase solubility analysis and pH solubility profile. Slideshare. [Link]
-
Indazole-3-carboxylic acid. PubChem. [Link]
-
The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]
Sources
- 1. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
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- 15. Cosolvent - Wikipedia [en.wikipedia.org]
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- 18. m.youtube.com [m.youtube.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
overcoming catalyst poisoning when using sulfur-containing indazole derivatives
Status: Operational Ticket Focus: Overcoming catalyst poisoning in Palladium/Platinum-catalyzed reactions of sulfur-functionalized indazoles. Audience: Medicinal Chemists, Process Chemists.
Diagnostic & Mechanism: Why is my reaction failing?
Q: My Suzuki coupling works fine on the chloro-indazole, but fails completely when I add a thioether or sulfonamide side chain. Is the catalyst dead?
A: Yes, your catalyst is likely suffering from chemisorptive poisoning .
Sulfur is a "soft" donor with high affinity for "soft" metals like Palladium (Pd) and Platinum (Pt). Unlike nitrogen (which binds reversibly), sulfur atoms (thiols, thioethers, thiophenes) donate lone pair electrons into the empty
The Indazole Factor: Indazoles themselves are nitrogen-rich and can act as competitive ligands. When you add a sulfur moiety, you create a "chelating effect" or simply increase the concentration of catalyst poisons, overwhelming standard ligands like PPh
Visualization: The Poisoning Mechanism vs. Ligand Shielding
The following diagram illustrates how sulfur poisons the bare metal and how bulky ligands (like Buchwald phosphines or NHCs) provide a "steric umbrella" to prevent this.
Figure 1: Mechanism of sulfur poisoning versus steric protection by advanced ligands.
Cross-Coupling Solutions (C-C / C-N Bond Formation)
Q: Which catalyst system should I use for a Suzuki-Miyaura coupling of a 5-bromoindazole containing a thiophene or thioether moiety?
A: Do not use Pd(PPh
Option A: The "Ferrocene" Standard (High Success Rate)
Catalyst: Pd(dppf)Cl
Protocol A: Suzuki Coupling of S-Indazoles
-
Stoichiometry: 1.0 equiv S-Indazole halide, 1.5 equiv Boronic acid.
-
Catalyst: 5 mol% Pd(dppf)Cl
·DCM . -
Base/Solvent: 3.0 equiv K
CO in DME (Dimethoxyethane) or 1,4-Dioxane/Water (4:1). -
Conditions: Heat to 80–100°C for 2–4 hours under Argon.
-
Note: If the reaction stalls, add a second portion of catalyst (2 mol%) after 2 hours.
Option B: The "NHC" Powerhouse (For Sterically Demanding Cases)
Catalyst: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). Why: The N-Heterocyclic Carbene (NHC) ligand is electron-rich and extremely bulky. It pushes the sulfur atom away from the metal center while facilitating the oxidative addition of difficult halides [2, 3].
Protocol B: Difficult Couplings with Pd-PEPPSI
-
Stoichiometry: 1.0 equiv Indazole, 1.2 equiv Boronic acid/Amine.
-
Catalyst: 2 mol% Pd-PEPPSI-IPr .
-
Base: 2.0 equiv Cs
CO (Cesium Carbonate is superior for NHC systems). -
Solvent: Toluene or Dioxane (Anhydrous).
-
Conditions: 60–80°C. PEPPSI is air-stable, but run the reaction under inert gas to prevent oxidation of the sulfur substrate itself.
Hydrogenation Troubleshooting (Nitro Reduction)
Q: I am trying to reduce a nitro group on my sulfur-containing indazole using Pd/C and H
A: The sulfur in your molecule (or trace sulfur impurities) has poisoned the surface of the heterogeneous Pd/C catalyst. Standard Pd/C cannot function in the presence of thiols or thioethers.
Solution Matrix:
| Method | Catalyst/Reagent | Pros | Cons |
| Catalytic (Best) | Pt(S)/C (Sulfided Platinum) | Designed specifically to resist sulfur poisoning. | Requires higher pressure (5–10 bar) and temperature. |
| Catalytic (Alt) | Pd | Highly sulfur-tolerant specific phase [4]. | Specialized preparation; less commercially available. |
| Chemical (Robust) | Fe / NH | Zero risk of poisoning; cheap; reliable. | Workup can be messy (iron sludge); not catalytic. |
| Chemical (Clean) | SnCl | Good for small scale; tolerates sulfur. | Stoichiometric tin waste. |
Recommended Protocol: Sulfided Platinum Hydrogenation
-
Catalyst: 5 wt% Pt(S)/C (commercially available as "Sulfided Platinum on Carbon").
-
Loading: High loading is required (10–20 wt% relative to substrate).
-
Solvent: MeOH or EtOAc.
-
Pressure: 50 psi (3.5 bar) H
. -
Temp: 50°C.
-
Warning: Do not use Raney Nickel; it will likely desulfurize your molecule (rip the sulfur off the ring).
-
Purification & Metal Removal[3][4][5]
Q: My reaction worked, but the product is dark, and ICP-MS shows 5,000 ppm residual Palladium. Column chromatography didn't fix it.
A: Sulfur-containing indazoles act as "sponges" for Palladium. The product itself is a ligand. Standard silica chromatography is ineffective because the Pd co-elutes with your product. You must use a Chemical Scavenger .
Protocol: The "TMT" Wash (Industrial Standard)
-
Dissolve: Take the crude organic reaction mixture (e.g., in EtOAc).
-
Add: Add Trithiocyanuric Acid (TMT) or its sodium salt (Na
TMT) (0.5 equiv relative to Pd used). -
Adsorb: Add activated charcoal (10 wt%).
-
Stir: Heat to 50°C for 30 minutes. The Pd will transfer from your indazole to the TMT (which forms an insoluble precipitate).
-
Filter: Filter through a pad of Celite.
-
Result: This typically reduces Pd from >1000 ppm to <50 ppm [5].
Alternative: Thiol-Silica (SiliaMetS®)
-
Add SiliaMetS-Thiol or SiliaMetS-Thiourea resin to your reaction mixture at the end.
-
Stir for 1 hour.
-
Filter off the resin. The Pd stays on the beads.
Decision Logic for Experimental Design
Use this flow chart to select the correct conditions before starting your experiment.
Figure 2: Decision matrix for catalyst and reagent selection.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012. Link
-
[IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst. Catalysts, 2023.[2] Link
-
PEPPSI™ Catalysts Overview: Stability and Handling. Sigma-Aldrich Technical Guides. Link
-
Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst. Materials, 2019. Link
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds. ACS Omega, 2022. Link
Sources
Validation & Comparative
Comparative Potency Guide: 6-Amino vs. 6-Nitro Indazole-3-Carboxylic Acid Derivatives
Executive Summary
This technical guide provides a head-to-head comparison of 6-amino and 6-nitro substituted indazole-3-carboxylic acid derivatives. In drug discovery, the indazole-3-carboxamide scaffold is a privileged structure, frequently utilized in 5-HT receptor modulation, kinase inhibition, and antibacterial agents.
The core distinction lies in the electronic and physicochemical inversion between the two substituents:
-
6-Nitro (-NO₂): Strong electron-withdrawing group (EWG), H-bond acceptor, lipophilic. Often associated with metabolic activation (prodrugs) or specific hydrophobic pocket binding.
-
6-Amino (-NH₂): Strong electron-donating group (EDG), H-bond donor, hydrophilic. Critical for key hydrogen bonding interactions in enzyme hinge regions or GPCR orthosteric sites.
Key Finding: While conventional medicinal chemistry often favors the amino group for solubility and target binding (e.g., kinases), recent comparative studies (Cuartas et al.) indicate that 6-nitro derivatives often exhibit superior potency in antiproliferative and antibacterial assays , likely due to cell permeability and specific metabolic activation pathways.
Chemical & Electronic Profiling
The potency divergence begins with the fundamental electronic perturbation of the indazole core.
| Feature | 6-Nitro Derivative | 6-Amino Derivative | Impact on Potency |
| Electronic Effect | Strong EWG ( | Strong EDG ( | Nitro increases acidity of N1-H; Amino increases basicity of N1/N2. |
| H-Bonding | Acceptor only | Donor & Acceptor | Amino is essential for targets requiring a donor (e.g., Ser/Thr residues). |
| Lipophilicity (LogP) | High | Low to Moderate | Nitro enhances membrane permeability; Amino improves aqueous solubility. |
| Metabolic Stability | Low (Nitroreductase target) | Moderate (Acetylation/Oxidation) | Nitro can act as a "warhead" in hypoxic tumors; Amino is stable but prone to Phase II conjugation. |
Case Study: Antiproliferative & Antibacterial Potency[1][2][3][4]
Recent experimental data explicitly comparing these derivatives reveals a counter-intuitive trend where the nitro precursor outperforms the amino analogue in specific phenotypic screens.
Experimental Data: Lung Carcinoma (NCI-H460)
Source: Cuartas et al. (2019)[[“]]
In a direct comparison of benzo[g]indazole derivatives, the 6-nitro variants demonstrated measurable cytotoxicity, whereas the 6-amino analogues were significantly less potent.
| Compound ID | Substituent (R6) | Target Cell Line | IC₅₀ (µM) | Activity Status |
| 11a | -NO₂ | NCI-H460 | 5.0 - 15.0 | Active |
| 11b | -NO₂ | NCI-H460 | 5.0 - 15.0 | Active |
| 12a | -NH₂ | NCI-H460 | > 50.0 | Inactive/Low |
| 12b | -NH₂ | NCI-H460 | > 50.0 | Inactive/Low |
Mechanistic Insight: The superior potency of the nitro derivatives in this context is attributed to:
-
Cellular Uptake: The higher lipophilicity of the nitro group facilitates passive diffusion across the cancer cell membrane.
-
Bioreduction: In the hypoxic environment of solid tumors, the nitro group can be reduced to toxic nitro-radical anions or hydroxylamines, inducing DNA damage (similar to the mechanism of metronidazole).
Antibacterial Efficacy (N. gonorrhoeae)
The same trend holds for antibacterial activity, where the nitro group is essential for efficacy.
-
Nitro Derivative (12a): MIC = 250 µg/mL[[“]]
-
Amino Derivatives: Generally showed negligible inhibitory activity (MIC > 500 µg/mL).
Synthetic Pathways & Transformation Logic
The 6-amino derivative is almost exclusively synthesized via the reduction of the 6-nitro precursor. This makes the 6-nitro compound both a final product candidate and a critical intermediate.
Visualization: Synthesis & Decision Workflow
The following diagram illustrates the synthetic flow and the decision points for choosing between Nitro and Amino derivatives based on the intended biological target.
Caption: Decision matrix for selecting 6-position substituents based on biological target requirements.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols cover the critical reduction step (converting the potent nitro intermediate to the amino scaffold) and the validation assay.
Protocol A: Selective Reduction of 6-Nitro to 6-Amino Indazole
Context: This method uses Iron (Fe) powder to avoid over-reduction of the indazole double bond, which can occur with catalytic hydrogenation.
Reagents:
-
6-Nitroindazole-3-carboxylic acid derivative (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH₄Cl) (saturated aq. solution)
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the 6-nitro derivative in 20 mL of Ethanol/Water mixture in a round-bottom flask.
-
Activation: Add 5.0 mmol of Iron powder and 2 mL of saturated NH₄Cl solution.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitro spot (usually yellow/UV active) should disappear, replaced by a lower Rf, fluorescent amino spot.
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over Na₂SO₄ and evaporate. Recrystallize from Ethanol/Ether to obtain the 6-amino derivative as a solid.
Protocol B: In Vitro Antiproliferative Assay (MTT)
Context: Validating the potency difference between Nitro and Amino variants.
-
Seeding: Plate NCI-H460 cells at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C. -
Treatment: Prepare stock solutions of 6-Nitro and 6-Amino derivatives in DMSO. Dilute serially (0.1 µM to 100 µM) in culture medium. Add to wells (Final DMSO < 0.5%).
-
Incubation: Incubate cells with compounds for 48 hours.
-
Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
-
Cuartas, V., et al. (2019). "Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity." Molecules, 24(23), 4236.[2] [Link]
-
Bouzian, A., et al. (2021). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies." RSC Advances, 11, 15675-15687.[4] [Link]
Sources
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- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
crystallographic data comparison of substituted indazole-3-carboxylic acids
An In-Depth Guide to the Crystallographic Comparison of Substituted Indazole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Privileged Scaffold
The indazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Specifically, indazole-3-carboxylic acid and its derivatives serve as crucial starting materials and key intermediates in the synthesis of novel therapeutic agents.[3][4][5] The seemingly minor addition or modification of substituents on this core structure can profoundly influence a molecule's three-dimensional conformation, its interactions with biological targets, and its solid-state properties such as solubility and stability.
Understanding these changes at the atomic level is paramount for rational drug design and development. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This guide provides a comparative analysis of the crystallographic data of substituted indazole-3-carboxylic acids, offering insights into how molecular modifications translate to structural variations in the solid state. We will explore the experimental workflow, compare key structural parameters, and discuss the critical role of intermolecular interactions in dictating crystal packing.
The Crystallographic Workflow: From Synthesis to Structure
Obtaining high-quality crystallographic data is a multi-step process that demands precision at every stage. The choice of methodology is guided by the goal of producing a single, well-ordered crystal that is suitable for diffraction analysis. The causality behind this workflow is to ensure the final structural model is an accurate and reliable representation of the molecule's solid-state conformation.
Experimental Protocol 1: Synthesis and Crystal Growth
The journey to a crystal structure begins with the synthesis of the target compound. Numerous synthetic routes to indazole-3-carboxylic acids exist, from classical methods like the Jacobson synthesis to modern microwave-assisted techniques.[6] Once the pure compound is obtained, the critical step of crystal growth begins. The objective is to encourage molecules to self-assemble from a solution into a highly ordered lattice.
Step-by-Step Protocol for Crystal Growth (Slow Evaporation Method):
-
Solvent Selection: Dissolve a small quantity (5-10 mg) of the purified substituted indazole-3-carboxylic acid in a minimum amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Transfer the solution to a clean, small vial. The vial should be narrow enough to slow the rate of evaporation.
-
Incubation: Cover the vial with a cap, or parafilm, and pierce it with a few small holes using a needle. This restricts the rate of solvent evaporation. A slow process, often taking several days to weeks, is crucial for the formation of large, high-quality single crystals rather than a polycrystalline powder.
-
Observation: Place the vial in a vibration-free environment at a constant temperature. Monitor periodically for the formation of crystals.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.
Causality Insight: The choice of the slow evaporation technique is deliberate. Rapid precipitation of the solid from a supersaturated solution often leads to amorphous material or very small, poorly-ordered crystals. By slowing down the process, molecules have sufficient time to orient themselves into the most energetically favorable positions, forming a well-defined crystal lattice essential for a successful diffraction experiment.
Workflow Diagram: From Molecule to Final Structure
Caption: The experimental workflow from compound synthesis to final crystallographic data analysis.
Experimental Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
With a suitable crystal, the next step is to collect diffraction data. This involves mounting the crystal and exposing it to a focused beam of X-rays.
Step-by-Step Protocol for Data Collection and Refinement:
-
Crystal Mounting: A single crystal of appropriate size (e.g., 0.30 × 0.20 × 0.10 mm) is carefully mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a controlled temperature, such as 293 K, using a specific X-ray wavelength, commonly Mo Kα radiation (λ = 0.71073 Å).[7] The diffractometer rotates the crystal through various orientations, collecting a complete sphere of diffraction data.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors. This step yields a list of unique reflections and their intensities.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Programs like SHELXS97 are often used for this purpose.[7]
-
Structure Refinement: The initial atomic model is refined against the experimental data using software such as SHELXL97.[7] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor (R[F² > 2σ(F²)]) and the goodness-of-fit (S).[7]
Trustworthiness Insight: The refinement process is a self-validating system. A low R-factor (typically < 0.07 for small molecules) and a goodness-of-fit value close to 1.0 indicate a high-quality model where the calculated structure accurately represents the experimental diffraction data.[7] This provides confidence in the determined atomic arrangement and derived geometric parameters.
Comparative Crystallographic Analysis
The true power of crystallography lies in comparison. By analyzing the structures of a series of related compounds, we can deduce how specific chemical modifications influence solid-state architecture. The following table compares the crystallographic data for the parent 1H-indazole-3-carboxylic acid with a methylated derivative.
| Parameter | 1H-Indazole-3-carboxylic acid | 1-Methyl-1H-indazole-3-carboxylic acid |
| Molecular Formula | C₈H₆N₂O₂[8] | C₉H₈N₂O₂[7] |
| Molecular Weight | 162.15 g/mol [8] | 176.17 g/mol [7] |
| Crystal System | Monoclinic | Monoclinic[7] |
| Space Group | P2₁/n | P2₁/c (inferred from common packing) |
| a (Å) | 7.8707 | 7.5470 (15)[7] |
| b (Å) | 15.9681 | 14.873 (3)[7] |
| c (Å) | 11.9798 | 14.924 (3)[7] |
| β (°) | 100.283 | 93.10 (3)[7] |
| V (ų) | 1481.44 | 1672.7 (6)[7] |
| Z | 4 | 8[7] |
| Key Interactions | Classic O—H⋯O hydrogen-bonded dimers | Inversion dimers via O—H⋯O hydrogen bonds[7] |
| Reference | CSD Entry 2001807[8] | Acta Cryst. E64, o2257[7] |
Discussion: The Impact of N-Methylation
The data reveals that both the parent acid and its 1-methyl derivative crystallize in the monoclinic system, a common system for small organic molecules. The most significant intermolecular interaction governing the crystal packing for carboxylic acids is the formation of hydrogen-bonded dimers.[9][10] In this motif, the carboxylic acid groups of two separate molecules interact through a pair of strong O—H⋯O hydrogen bonds, creating a robust, centrosymmetric ring structure.
For 1-Methyl-1H-indazole-3-carboxylic acid, the crystal structure explicitly shows that the molecules form inversion dimers through these characteristic O—H⋯O hydrogen bonds.[7] The substitution of the N1-hydrogen with a methyl group prevents this nitrogen from acting as a hydrogen bond donor, thereby simplifying the potential hydrogen bonding schemes and reinforcing the dominance of the carboxylic acid dimer motif in the overall crystal packing. The presence of two independent molecules in the asymmetric unit (as indicated by Z=8 in a space group like P2₁/c) suggests subtle conformational differences between them, which can be influenced by local packing forces.
Visualizing the Key Hydrogen Bonding Motif
The carboxylic acid dimer is a ubiquitous and highly stable supramolecular synthon in crystal engineering.
Caption: The classic centrosymmetric dimer motif formed by two carboxylic acid molecules via O—H⋯O hydrogen bonds.
A Critical Consideration: Polymorphism
It is crucial for drug development professionals to recognize that a single compound can often crystallize in multiple different forms, a phenomenon known as polymorphism. These polymorphs can have distinct physical properties, including melting point, solubility, and bioavailability, which can have profound implications for drug formulation and efficacy. Indazole-3-carboxylic acid itself is known to exist in at least two different crystalline forms, designated Form A and Form B.[11] These forms can be identified and distinguished using techniques like X-Ray Powder Diffraction (XRPD), which produces a characteristic diffraction pattern for each unique crystal form.[11] The potential for polymorphism underscores the necessity of thorough solid-state characterization for any indazole-3-carboxylic acid derivative intended for pharmaceutical use.
Conclusion
The crystallographic analysis of substituted indazole-3-carboxylic acids provides invaluable, atom-level insights into their solid-state structures. This guide demonstrates that even small molecular modifications, such as N-methylation, can influence unit cell parameters and solidify the dominance of specific intermolecular interactions. The formation of robust hydrogen-bonded dimers via the carboxylic acid groups is a primary driver of crystal packing in this class of compounds. For researchers and drug development professionals, a comprehensive understanding of these crystal structures, including the potential for polymorphism, is not merely an academic exercise; it is a fundamental requirement for designing effective, stable, and reliable pharmaceutical products.
References
-
Ferguson, G., & Lough, A. J. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. [Link]
-
Barros, T. A., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(1), 193. [Link]
-
Reddy, C. S., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 3(6), 494-501. [Link]
-
Al-Warhi, T. I., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2269. [Link]
-
Gama, A., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(8), 6595-6613. [Link]
-
Claramunt, R. M., et al. (2009). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 47(9), 793-801. [Link]
-
PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Childers, K. G., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). U.S.
-
ResearchGate. (2011). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular interactions in the crystal structures of 3 and 9. [Link]
-
Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. [Link]
-
Global Substance Registration System. (n.d.). INDAZOLE-3-CARBOXYLIC ACID. [Link]
-
OSTI.GOV. (2024). CCDC 2383612: Experimental Crystal Structure Determination (Dataset). [Link]
-
ResearchGate. (2014). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. [Link]
-
Abramov, Y. A., & Gushchin, A. V. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(11), 1046. [Link]
-
Czylkowski, D., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules, 27(7), 2320. [Link]
-
Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7481. [Link]
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Safety Operating Guide
Lifecycle Management & Disposal Protocol: 6-amino-1H-indazole-3-carboxylic acid
Executive Summary & Operational Context[1][2][3][4]
In the context of kinase inhibitor development and scaffold synthesis, 6-amino-1H-indazole-3-carboxylic acid is a critical intermediate. As a zwitterionic heterocycle containing both a basic amine and an acidic carboxyl group, it presents unique solubility and reactivity profiles that dictate its waste management lifecycle.
The Core Directive: Do not treat this compound as generic "organic waste." Its amphoteric nature requires specific segregation to prevent inadvertent buffering or precipitation in commingled waste streams, which can clog liquid waste lines or create pressure buildup in storage carboys.
This guide provides a self-validating disposal workflow compliant with RCRA (Resource Conservation and Recovery Act) standards, ensuring both safety and regulatory adherence.
Chemical Hazard Profile & Characterization
Before disposal, the waste generator must characterize the material.[1][2] While this compound is not typically a P-listed or U-listed waste under 40 CFR 261.33, it must be managed based on its hazard characteristics and functional group chemistry.
Physicochemical & Hazard Data
| Parameter | Specification | Operational Implication |
| CAS Number | 4498-67-3 (Parent Scaffold Ref) | Verification of identity for waste manifests. |
| Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH) | Amphoteric: Reacts with both strong acids and strong bases. |
| Physical State | Solid (Powder/Crystalline) | High dusting potential; requires particulate respiratory protection during transfer. |
| GHS Classification | Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[3][4][5] 2A STOT SE 3 (Resp) | H319/H335: Irritating to eyes and respiratory system.[4] Do not dispose of via evaporation or open-sink flushing. |
| Incompatibilities | Strong Oxidizers, Acid Chlorides, Anhydrides | Explosion Risk: Contact with strong oxidizers (e.g., concentrated nitric acid) can cause rapid exothermic decomposition. |
Senior Scientist Note: Because this is a research chemical, full toxicological data (e.g., LD50, chronic aquatic toxicity) may be incomplete. Apply the Precautionary Principle : Manage as if it possesses high toxicity until proven otherwise.
Decision Logic & Workflow (Visualized)
The following diagram outlines the decision matrix for disposing of this compound. This workflow prevents common errors, such as mixing incompatible waste streams.
Figure 1: Logic flow for the segregation and packaging of indazole-based chemical waste. Note the strict separation of liquid streams based on halogen content to protect incinerator integrity.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, spill cleanup residues, contaminated gloves/paper.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (double-gloving recommended).
-
Safety goggles (ANSI Z87.1).
-
Lab coat.
-
Respiratory: If handling >10g of dry powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation (H335).
-
-
Primary Containment:
-
Transfer the solid material into a clear, sealable polyethylene bag (minimum 4-mil thickness).
-
Self-Validation: Ensure the bag is free of exterior dust. If dust is present, wipe with a damp paper towel and include the towel inside the bag.
-
-
Secondary Containment:
-
Place the sealed primary bag into a second bag or a dedicated wide-mouth HDPE (High-Density Polyethylene) waste drum.
-
-
Labeling:
-
Affix a hazardous waste tag.[6]
-
Chemical Name: Must write out "this compound." Do not use abbreviations or chemical structures alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates, HPLC waste, or dissolved reagents.
-
Solvent Compatibility Check:
-
Determine the primary solvent.
-
Halogenated: (e.g., Dichloromethane). Segregate strictly. Combustion of halogenated waste requires specific scrubbers to capture acid gas (HCl).
-
Non-Halogenated: (e.g., Methanol, DMSO).
-
-
Amphoteric Awareness (The "Senior Scientist" Insight):
-
Risk:[3][7][8] If mixing this compound (acidic carboxyl + basic amine) into a waste container with high concentrations of strong acid or base, heat generation or precipitation may occur.
-
Action: Slowly add the solution to the waste carboy. Watch for immediate turbidity (precipitation). If a large amount of solid precipitates, it may clog the container opening.
-
-
Container Specification:
-
Use narrow-mouth HDPE carboys or Safety Cans (FM Approved).
-
Keep cap closed when not actively adding waste (RCRA requirement).
-
-
Triple Rinse Rule:
-
Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., methanol or water).
-
Pour the rinsate into the liquid waste container.
-
Deface the original label and discard the empty bottle as general trash or glass recycling (depending on local facility rules).
-
Emergency Response & Spill Control
In the event of a spill during the disposal process:
-
Solid Spill:
-
Exposure:
-
Eye Contact: Flush immediately with water for 15 minutes. The carboxylic acid moiety can cause stinging and potential corneal damage.
-
Skin Contact: Wash with soap and water. The amino group facilitates skin absorption; monitor for systemic irritation.
-
References
-
United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements.[1][9][10] RCRA Orientation Manual.[10] Retrieved from [Link]
-
PubChem. (2025).[8] Indazole-3-carboxylic acid Compound Summary (CID 78250).[8] National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA Fact Sheet. Retrieved from [Link]
Sources
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- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. vumc.org [vumc.org]
- 7. ingersollrand.jp [ingersollrand.jp]
- 8. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
